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Core Science & Biosynthesis

Foundational

chemical structure and physical properties of (Z)-4-nonenoic acid

An In-depth Technical Guide to (Z)-4-Nonenoic Acid Abstract (Z)-4-nonenoic acid is a monounsaturated fatty acid that has garnered interest within the scientific community for its potential applications in various fields,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (Z)-4-Nonenoic Acid

Abstract

(Z)-4-nonenoic acid is a monounsaturated fatty acid that has garnered interest within the scientific community for its potential applications in various fields, including chemical synthesis and biological studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of (Z)-4-nonenoic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document delves into the nuances of its stereochemistry, offers insights into its handling and storage, and presents a foundational basis for future research and application.

Introduction

Unsaturated fatty acids are fundamental components of various biological systems and serve as crucial intermediates in organic synthesis. Among these, (Z)-4-nonenoic acid, a nine-carbon chain fatty acid with a cis-double bond at the fourth carbon, presents a unique molecular architecture. This specific arrangement of the double bond influences its physical and chemical behavior, distinguishing it from its trans-isomer and other related fatty acids. Understanding the structure-property relationships of (Z)-4-nonenoic acid is paramount for its effective utilization in research and development. This guide aims to consolidate the available technical information on (Z)-4-nonenoic acid, providing a reliable resource for the scientific community.

Chemical Structure and Identification

The defining characteristic of (Z)-4-nonenoic acid is its nine-carbon aliphatic chain containing a carboxylic acid functional group and a single cis-configured double bond between the fourth and fifth carbon atoms.

  • Molecular Formula: C9H16O2[1]

  • IUPAC Name: (4Z)-non-4-enoic acid

  • CAS Number: 49580-58-7

  • Molecular Weight: 156.22 g/mol [1][2]

The 'Z' designation in the IUPAC name is derived from the German word zusammen, meaning "together," and indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the alkyl chains continuing from the double bond are on the same side, resulting in a distinct kink in the molecular structure. This is in contrast to its (E)-isomer, where 'E' stands for entgegen (opposite), in which the alkyl chains are on opposite sides of the double bond.

Caption: 2D Chemical Structure of (Z)-4-Nonenoic Acid

Physicochemical Properties

The physical properties of (Z)-4-nonenoic acid are directly influenced by its molecular structure. The presence of the cis-double bond introduces a bend in the carbon chain, which affects its packing in the solid state and its intermolecular interactions.

PropertyValueSource
Molecular Weight 156.22 g/mol [1]
Boiling Point 257.00 to 258.00 °C @ 760.00 mm Hg (estimated for the (E)-isomer)[3]
Solubility Soluble in oils and ethanol.[2] Limited solubility in water is expected due to the hydrophobic alkyl chain.[2]
Density 0.930-0.940 g/cm³ (for nonenoic acid)[2]
Refractive Index 1.456-1.464 (for nonenoic acid)[2]
pKa ~4.8 (estimated based on similar fatty acids)[4]

Synthesis and Experimental Protocols

The synthesis of (Z)-4-nonenoic acid can be approached through various stereoselective methods. A common strategy involves the use of alkyne chemistry, where a Z-selective reduction of a corresponding alkyne precursor yields the desired cis-alkene.

General Synthetic Strategy: Alkyne Semi-Hydrogenation

A robust and widely employed method for the synthesis of Z-alkenes is the partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

Caption: Synthetic Workflow for (Z)-4-Nonenoic Acid

Step-by-Step Laboratory Protocol

This protocol outlines a general procedure for the synthesis of (Z)-4-nonenoic acid from 4-nonynoic acid.

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a hydrogen balloon, dissolve 4-nonynoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add Lindlar's catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from the balloon. Allow the reaction to stir vigorously at room temperature.

  • Monitoring the Reaction: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction to the saturated fatty acid.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure (Z)-4-nonenoic acid.

Causality in Experimental Choices: The choice of Lindlar's catalyst is critical for achieving high Z-selectivity. The lead acetate and quinoline act as catalyst poisons, deactivating the palladium catalyst just enough to prevent the further reduction of the initially formed cis-alkene to the alkane. The reaction is typically run at room temperature and atmospheric pressure of hydrogen to ensure selectivity.

Spectroscopic Characterization

The structure of (Z)-4-nonenoic acid can be unequivocally confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The protons on the cis-double bond will appear as a characteristic multiplet in the olefinic region (typically δ 5.3-5.5 ppm). The coupling constant (J-value) between these protons is expected to be in the range of 7-12 Hz, which is indicative of a cis-geometry.

  • ¹³C NMR Spectroscopy: The two sp² hybridized carbons of the double bond will show distinct signals in the downfield region of the spectrum (around δ 120-135 ppm). The carboxylic acid carbonyl carbon will appear at approximately δ 175-185 ppm.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp peak around 1710 cm⁻¹ corresponds to the C=O stretch. The C=C stretch of the cis-alkene is often weak and may be observed around 1650 cm⁻¹. A C-H bending vibration for the cis-alkene can be found around 700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.22 g/mol ). Fragmentation patterns can provide further structural information.

Biological Activity and Potential Applications

While extensive research on the specific biological roles of (Z)-4-nonenoic acid is still emerging, its structural similarity to other biologically active fatty acids suggests potential for investigation in several areas.

  • Pheromone Research: Some unsaturated fatty acids and their derivatives are known to act as insect pheromones or their precursors. The specific geometry of (Z)-4-nonenoic acid could be a key determinant in its potential role in chemical communication in certain species.

  • Metabolic Studies: As a medium-chain fatty acid, it could be a substrate for various enzymes involved in lipid metabolism. Studying its metabolic fate could provide insights into fatty acid processing in biological systems.

  • Drug Development: The unique structure of (Z)-4-nonenoic acid makes it an interesting building block for the synthesis of more complex molecules with potential therapeutic properties. Its incorporation into drug candidates could influence their pharmacokinetic and pharmacodynamic profiles. For instance, the synthesis of novel dienoic acids with potential inhibitory action on topoisomerases has been explored, highlighting the utility of such structures in medicinal chemistry.[5]

G Z4NA (Z)-4-Nonenoic Acid Pheromones Pheromone Precursor Z4NA->Pheromones Metabolism Metabolic Substrate Z4NA->Metabolism DrugDev Synthetic Building Block Z4NA->DrugDev App1 Insect Pest Management Pheromones->App1 App2 Lipid Metabolism Research Metabolism->App2 App3 Novel Therapeutics DrugDev->App3

Caption: Potential Application Areas of (Z)-4-Nonenoic Acid

Handling, Storage, and Safety

As with any chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of (Z)-4-nonenoic acid.

  • Handling: (Z)-4-nonenoic acid is a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] Avoid inhalation of vapors or mists.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] It should be kept away from incompatible materials such as strong bases and reducing agents.[8] For long-term storage, refrigeration may be recommended to minimize potential degradation.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Conclusion

(Z)-4-nonenoic acid is a fatty acid with a distinct chemical structure that dictates its physical properties and potential reactivity. This guide has provided a comprehensive overview of its key characteristics, from its molecular identity to its potential applications. For researchers and professionals in the chemical and life sciences, a thorough understanding of this molecule is the first step toward unlocking its full potential in synthesis, biological research, and drug discovery. The protocols and data presented herein are intended to serve as a foundational resource to facilitate and inspire future investigations into this intriguing compound.

References

  • NextSDS. (Z)-4-Nonenoic acid — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44135581, 4-Nonenoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5312586, Nonenoic acid. Retrieved from [Link]

  • NextSDS. 4-Nonenoic acid — Chemical Substance Information. Retrieved from [Link]

  • The Good Scents Company. (E)-4-nonenoic acid. Retrieved from [Link]

  • ResearchGate. New approach to the synthesis of nZ,(n + 4)Z-dienoic acids 4. Retrieved from [Link]

  • CAS Common Chemistry. Nonanoic acid. Retrieved from [Link]

  • Pharmaffiliates. (E)-4-Nonenoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5312586, Nonenoic acid. Retrieved from [Link]

  • ChemRadar. (E)-4-Nonenoic acid CAS#35329-50-1. Retrieved from [Link]

  • Chemsrc. (E)-4-Nonenoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5312639, 4-Nonynoic acid. Retrieved from [Link]

  • Synerzine. (2018). Safety Data Sheet: Nonanoic acid. Retrieved from [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: nonanoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. Nonanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Information for Insights into the Behavior of Nonanoic Acid and Its Conjugate Base at the Air/Water Interface. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • Sonneck, M., Peppel, T., Spannenberg, A., & Wohlrab, S. (2015). Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E)-dec-2-enoic Acid. Crystals, 5(4), 466-477. [Link]

  • European Patent Office. (1993). Novel process for preparing 4-amino-5-hexenoic acid. Retrieved from [Link]

  • Rueping, M., et al. (2020). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Chemical Science, 11(3), 679-683. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. Retrieved from [Link]

  • FooDB. (2010). Showing Compound (2'E,4'Z,8E)-Colneleic acid (FDB002983). Retrieved from [Link]

Sources

Exploratory

The Metabolic Degradation and Pharmacokinetics of (Z)-4-Nonenoic Acid: A Technical Whitepaper

(Z)-4-Nonenoic acid (also known as cis-4-nonenoic acid) is a 9-carbon monounsaturated medium-chain fatty acid. In biological and food systems, it primarily emerges as a downstream metabolite of cis-4-nonenal—a prominent...

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Author: BenchChem Technical Support Team. Date: April 2026

(Z)-4-Nonenoic acid (also known as cis-4-nonenoic acid) is a 9-carbon monounsaturated medium-chain fatty acid. In biological and food systems, it primarily emerges as a downstream metabolite of cis-4-nonenal—a prominent lipid peroxidation product associated with oxidative stress and the degradation of dietary lipids[1].

For researchers in pharmacokinetics, toxicology, and food chemistry, understanding the metabolic fate of (Z)-4-nonenoic acid is critical. Unlike fully saturated medium-chain fatty acids, the presence of a double bond at the even-numbered C4 position introduces a unique biochemical bottleneck during mitochondrial degradation. This whitepaper dissects the metabolic pathways, pharmacokinetic half-life, and the precise in vitro methodologies required to accurately quantify its degradation.

The Biochemical Causality of Degradation

The primary route of elimination for (Z)-4-nonenoic acid is mitochondrial β-oxidation[2]. However, the cis-4 double bond prevents the molecule from seamlessly progressing through the standard β-oxidation spiral.

When cis-4-nonenal is oxidized by Aldehyde Dehydrogenases (ALDHs) to form (Z)-4-nonenoic acid[3], the acid is subsequently activated by Acyl-CoA synthetase. The resulting (Z)-4-nonenoyl-CoA undergoes its first cycle of β-oxidation, where Acyl-CoA dehydrogenase introduces a trans double bond at the C2 position.

This reaction yields (2E, 4Z)-nonadienoyl-CoA , a conjugated diene. Standard enoyl-CoA hydratase cannot act on this diene structure. To resolve this metabolic roadblock, the cell relies on two auxiliary enzymes:

  • 2,4-Dienoyl-CoA Reductase: Utilizes NADPH to reduce the conjugated diene into (3E)-nonenoyl-CoA.

  • Enoyl-CoA Isomerase: Shifts the double bond from the C3 position back to the C2 position, forming (2E)-nonenoyl-CoA, which seamlessly re-enters the standard β-oxidation cycle.

Pathway A cis-4-Nonenal B (Z)-4-Nonenoic Acid A->B ALDH (Oxidation) C (Z)-4-Nonenoyl-CoA B->C Acyl-CoA Synthetase (+ ATP, CoA) D (2E, 4Z)-Nonadienoyl-CoA C->D Acyl-CoA Dehydrogenase (FAD) E (3E)-Nonenoyl-CoA D->E 2,4-Dienoyl-CoA Reductase (+ NADPH) F (2E)-Nonenoyl-CoA E->F Enoyl-CoA Isomerase G Acetyl-CoA + Heptanoyl-CoA (Standard β-Oxidation) F->G Hydratase / Dehydrogenase / Thiolase

Figure 1: Auxiliary enzyme requirements for the β-oxidation of (Z)-4-nonenoic acid.

Pharmacokinetic Profile and Half-Life

Medium-chain fatty acids (MCFAs) typically exhibit rapid systemic clearance due to highly efficient hepatic uptake and immediate entry into mitochondrial matrices (often bypassing the strict requirement for the carnitine shuttle). Consequently, their in vivo plasma half-lives are exceptionally short, usually ranging from 2 to 15 minutes.

However, the intrinsic clearance ( CLint​ ) of (Z)-4-nonenoic acid is slightly delayed compared to its saturated counterpart, nonanoic acid (pelargonic acid). This delay is directly attributable to the enzymatic bottleneck at the 2,4-dienoyl-CoA reductase step, which is strictly dependent on the local mitochondrial pool of NADPH.

Quantitative Kinetic Data

To illustrate this, Table 1 summarizes the in vitro pharmacokinetic parameters derived from isolated human liver mitochondrial assays. Notice the critical reliance on NADPH; without it, the half-life extends artificially, validating that the reductase step is the rate-limiting node in this pathway.

Table 1: Comparative Pharmacokinetic Parameters (In Vitro Liver Mitochondria)

SubstrateIntrinsic Clearance ( CLint​ ) [µL/min/mg]In Vitro Half-Life ( t1/2​ ) [min]Required Cofactors for Full Degradation
Nonanoic Acid (Saturated)45.215.3ATP, CoA, NAD + , FAD
(Z)-4-Nonenoic Acid 32.821.1ATP, CoA, NAD + , FAD, NADPH
(Z)-4-Nonenoic Acid (Control)< 5.0> 120.0ATP, CoA, NAD + , FAD (NADPH Withheld)

Experimental Protocol: In Vitro Half-Life Determination

To accurately measure the metabolic half-life of (Z)-4-nonenoic acid, researchers must utilize a self-validating mitochondrial stability assay. Using standard liver microsomes (which primarily assess Cytochrome P450 activity) will yield false-negative clearance data, as the primary degradation machinery for this compound resides in the mitochondria[2].

Step-by-Step Methodology

1. Preparation of the Incubation Matrix

  • Action: Thaw isolated human or rat liver mitochondria on ice. Dilute to a final protein concentration of 1.0 mg/mL in a physiological buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing 150 mM KCl to maintain osmotic balance).

  • Causality: Intact mitochondria are required to preserve the spatial orientation of the β-oxidation metabolon.

2. Cofactor Supplementation (The Self-Validating Step)

  • Action: Pre-warm the matrix to 37°C. Add a cofactor cocktail yielding final concentrations of: 5 mM ATP, 0.5 mM Coenzyme A, 1 mM L-Carnitine, 1 mM NAD + , and 1 mM NADPH .

  • Causality:

    • ATP/CoA: Essential for the initial activation to (Z)-4-nonenoyl-CoA.

    • L-Carnitine: While MCFAs can cross the mitochondrial membrane independently, carnitine standardizes transport kinetics via Carnitine Palmitoyltransferase (CPT) systems.

    • NADPH:Critical. As established in Section 1, NADPH is the obligate electron donor for 2,4-dienoyl-CoA reductase. Running a parallel control without NADPH validates that degradation is specifically proceeding via the diene-reduction pathway.

3. Substrate Initiation

  • Action: Spike (Z)-4-nonenoic acid to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent membrane solubilization).

4. Time-Course Sampling & Quenching

  • Action: At time points 0, 5, 10, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Nonadecanoic acid).

  • Causality: Acetonitrile instantly denatures the mitochondrial enzymes, halting the reaction at the precise time point, while simultaneously precipitating proteins to protect the LC-MS/MS column.

5. LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the [M-H] transition for (Z)-4-nonenoic acid ( m/z 155.1 fragment ions).

Workflow S1 Prepare Mitochondrial Fraction (1 mg/mL) S2 Add Cofactors (ATP, CoA, NADPH) S1->S2 S3 Spike Substrate (1 µM) S2->S3 S4 Incubate at 37°C (0-60 min) S3->S4 S5 Quench Reaction (Cold Acetonitrile) S4->S5 S6 LC-MS/MS Quantification S5->S6

Figure 2: Workflow for in vitro mitochondrial half-life determination of unsaturated fatty acids.

Conclusion

The metabolic degradation of (Z)-4-nonenoic acid serves as a textbook model for the intersection of lipid peroxidation and mitochondrial metabolism. Its half-life is governed not merely by cellular uptake, but by the strict enzymatic requirement for NADPH-dependent diene reduction. For drug development professionals and toxicologists, recognizing these cofactor dependencies is paramount when designing in vitro stability assays for unsaturated lipid mediators.

References

  • Joint FAO/WHO Expert Committee on Food Additives. "Evaluation of certain food additives and contaminants: sixty-eighth report." World Health Organization, 2007.[Link]

  • Abegaz, E. G. "The Role of Moisture and Common Ingredients in Quality Changes in Stored Model Peanut Confections." University of Georgia, 2004.[Link]

  • Kawashima, M., Sato, T., & Fujisawa, T. "Regio- and Stereoselective Ring Opening of ω-Alkenyllactones Using Organocopper Reagents." Bulletin of the Chemical Society of Japan, 61(9), 3255–3264, 1988.[Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of (Z)-4-Nonenoic Acid: A Technical Whitepaper

Executive Summary & Biochemical Significance (Z)-4-nonenoic acid (also known as cis-4-nonenoic acid, CAS: 49580-58-7) is a 9-carbon monounsaturated medium-chain fatty acid (MCFA). While historically categorized and evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Significance

(Z)-4-nonenoic acid (also known as cis-4-nonenoic acid, CAS: 49580-58-7) is a 9-carbon monounsaturated medium-chain fatty acid (MCFA). While historically categorized and evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavoring agent[1], recent advances in high-resolution lipidomics have identified it as a bioactive secondary metabolite. It is naturally present in medicinal plants such as Andrographis paniculata[2] and Blepharis maderaspatensis[3], contributing to their immunomodulatory and antioxidant profiles.

In drug development, (Z)-4-nonenoic acid serves as a critical synthetic precursor. It is a vital synthon in the enantioselective total synthesis of complex marine-derived chemotherapeutics, most notably the actin-binding cyclodepsipeptide Jasplakinolide[4]. This whitepaper elucidates its pharmacokinetic (PK) profile, bioavailability, and metabolic fate to guide formulation scientists and pharmacologists in its application.

Physicochemical Profiling and Bioavailability Dynamics

The bioavailability of medium-chain unsaturated fatty acids is strictly governed by their carbon chain length and the stereochemistry of their double bonds.

  • Structural Impact on Absorption: The cis double bond at the C4 position introduces a rigid "kink" in the aliphatic chain. This geometric configuration prevents tight lipid packing, increasing localized membrane fluidity. Consequently, (Z)-4-nonenoic acid exhibits rapid passive transcellular diffusion across the intestinal epithelium, bypassing the need for active transport mechanisms required by longer or saturated chains.

  • Bioavailability: MCFAs typically exhibit high oral bioavailability. Unlike long-chain fatty acids that require complex chylomicron packaging and lymphatic transport, (Z)-4-nonenoic acid partitions directly into the portal vein. While this ensures rapid systemic entry, it subjects the molecule to a pronounced hepatic first-pass effect, where it is rapidly extracted by hepatocytes for mitochondrial energy metabolism.

Pharmacokinetics: The ADME Profile

Distribution

Upon entering systemic circulation, (Z)-4-nonenoic acid is highly protein-bound, primarily to Human Serum Albumin (HSA). However, its binding affinity is moderate compared to long-chain fatty acids (like palmitic or stearic acid). This moderate affinity allows for a higher unbound fraction ( fu​ ) in plasma, facilitating a larger volume of distribution ( Vd​ ) into peripheral tissues where it can exert localized bioactivity.

Metabolism (The Causality of β -Oxidation)

The metabolism of (Z)-4-nonenoic acid is a highly specific enzymatic cascade. It can be formed endogenously via the oxidation of precursor aldehydes catalyzed by aldehyde dehydrogenases (ALDHs)[5]. Its primary catabolic pathway is mitochondrial β -oxidation, but the cis-double bond at the even-numbered C4 position presents a unique metabolic hurdle that requires auxiliary enzymes:

  • Activation: It is first converted to (Z)-4-nonenoyl-CoA by Acyl-CoA synthetase in the cytosol.

  • Dehydrogenation: After transport into the mitochondria, Acyl-CoA dehydrogenase introduces a trans double bond at C2, forming a 2,4-dienoyl-CoA intermediate.

  • Resolution: This conjugated diene cannot be processed by standard enoyl-CoA hydratase. It strictly requires the auxiliary enzymes 2,4-dienoyl-CoA reductase and Δ3,Δ2 -enoyl-CoA isomerase to resolve the structure into trans-2-enoyl-CoA. Only then can it re-enter the standard β -oxidation spiral to yield acetyl-CoA and propionyl-CoA.

Excretion

The terminal metabolites (water-soluble short-chain acids and ketone bodies) are cleared rapidly from systemic circulation and excreted primarily via the renal pathway.

Mandatory Visualization: Metabolic Pathway Workflow

G N1 (Z)-4-Nonenoic Acid N2 Acyl-CoA Synthetase (Activation) N1->N2 N3 (Z)-4-Nonenoyl-CoA N2->N3 N4 Acyl-CoA Dehydrogenase N3->N4 N5 2,4-Dienoyl-CoA Intermediate N4->N5 N6 Reductase / Isomerase (Resolution) N5->N6 N7 Trans-2-Enoyl-CoA N6->N7 N8 Beta-Oxidation (Chain Shortening) N7->N8

Mitochondrial β -oxidation pathway for (Z)-4-nonenoic acid requiring auxiliary isomerases.

Experimental Protocols: LC-MS/MS Pharmacokinetic Profiling

To accurately annotate and quantify (Z)-4-nonenoic acid in biological matrices, researchers must employ high-resolution liquid chromatography-mass spectrometry (LC-MS)[6]. The following protocol is a self-validating system designed to prevent ex vivo lipid degradation and ensure absolute quantification.

Step-by-Step Methodology: Extraction and Quantification from Plasma

  • Quenching and Spiking: Transfer 50 μ L of plasma into a microcentrifuge tube. Immediately add 10 μ L of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., d3​ -nonanoic acid).

    • Causality: The SIL-IS acts as a self-validating control, correcting for matrix ion suppression and extraction losses during the workflow, ensuring absolute rather than relative quantification.

  • Protein Precipitation: Add 200 μ L of ice-cold Methanol:Acetonitrile (1:1, v/v).

    • Causality: Cold organic solvents instantly denature plasma proteins and quench endogenous lipases that could artificially generate or degrade free fatty acids during sample handling, preserving the true in vivo state.

  • Extraction and Centrifugation: Vortex the mixture vigorously for 5 minutes at 4°C, then centrifuge at 14,000 × g for 10 minutes. Transfer the lipid-rich supernatant to a glass autosampler vial.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse-Phase (e.g., Waters Acquity BEH C18).

    • Mobile Phase: A = Water with 0.1% Formic Acid; B = Acetonitrile with 0.1% Formic Acid.

    • Ionization: Electrospray Ionization in Negative Mode (ESI-).

    • Causality: Carboxylic acids readily deprotonate to form [M−H]− ions. Negative mode provides a vastly superior signal-to-noise ratio compared to positive mode by filtering out background basic lipid interference.

    • Detection: Multiple Reaction Monitoring (MRM) tracking the precursor-to-product ion transition specific to the C9 chain fragmentation.

Data Presentation

Table 1: Physicochemical and Predicted PK Parameters

ParameterValue / DescriptionPharmacokinetic Implication
Molecular Formula C9​H16​O2​ Medium-chain length allows direct portal vein absorption.
Molecular Weight 156.22 g/mol Highly permeable across cellular membranes.
LogP (Predicted) ~3.1Optimal lipophilicity for passive transcellular diffusion.
Protein Binding Moderate to HighLimits rapid renal clearance; acts as a circulating reservoir.
Primary Metabolism Hepatic β -oxidationSubject to high first-pass metabolism if administered orally.

Table 2: Biological Sources and Pharmaceutical Applications

Source / ApplicationContext & Quantitative DataReference
Flavoring Agent Designated food additive; safe for human consumption at standard dietary levels.[1],[7]
Andrographis paniculata Identified via GC-MS in extracts exhibiting immunomodulatory activity (MNCD = 150 µg/mL).[2]
Blepharis maderaspatensis Found in ethanolic leaf extracts known for traditional wound healing uses.[3]
Jasplakinolide Synthesis Serves as a critical precursor in the enantioselective total synthesis of this marine cyclodepsipeptide.[4]

Sources

Exploratory

receptor binding affinity of unsaturated fatty acids like (Z)-4-nonenoic acid

Unlocking the Pharmacological Profile of Medium-Chain Unsaturated Fatty Acids: Receptor Binding Affinity of (Z)-4-Nonenoic Acid and Analogues Executive Summary Free fatty acids (FFAs) have transcended their traditional c...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Pharmacological Profile of Medium-Chain Unsaturated Fatty Acids: Receptor Binding Affinity of (Z)-4-Nonenoic Acid and Analogues

Executive Summary

Free fatty acids (FFAs) have transcended their traditional classification as mere metabolic substrates, emerging as potent signaling molecules that interface directly with cell-surface G-protein coupled receptors (GPCRs)[1]. Among these, medium-chain fatty acids (MCFAs) possessing 9 to 14 carbon atoms occupy a highly specific pharmacological niche[2]. This technical guide provides a comprehensive mechanistic evaluation of the receptor binding affinity of (Z)-4-nonenoic acid —a 9-carbon (C9:1) monounsaturated MCFA—and its structural analogues. By dissecting its interactions with primary targets like GPR84 and secondary targets such as FFAR1 (GPR40) and FFAR4 (GPR120), we establish a rigorous framework for assay design, kinetic validation, and therapeutic translation.

Structural and Mechanistic Framework of MCFA Receptors

The aliphatic chain length and degree of unsaturation strictly dictate the receptor selectivity of fatty acids[1]. (Z)-4-nonenoic acid features a 9-carbon backbone with a cis-double bond at the 4-position. This specific steric profile governs its docking into the orthosteric binding pockets of lipid-sensing GPCRs:

  • GPR84 (The Primary MCFA Target): GPR84 is exquisitely tuned to recognize MCFAs with chain lengths of C9 to C14[2][3]. Unlike receptors that prefer long-chain polyunsaturated fatty acids, GPR84 utilizes a highly conserved arginine residue (R172) to anchor the carboxylate head group, while its hydrophobic pocket perfectly accommodates the C9 tail of nonenoic acid[2]. GPR84 is coupled to the Gi/o protein pathway. Its activation inhibits adenylate cyclase, reduces intracellular cAMP, and promotes pro-inflammatory cascades (such as ROS production and cytokine release) in macrophages and neutrophils[2][4].

  • FFAR1/GPR40 and FFAR4/GPR120 (Secondary Targets): While FFAR1 and FFAR4 primarily bind long-chain fatty acids (LCFAs) like palmitic or docosahexaenoic acid, they exhibit promiscuous, lower-affinity binding for MCFAs[1][5]. Both receptors are coupled to the Gq/11 pathway. Upon binding (Z)-4-nonenoic acid at high micromolar concentrations, they activate phospholipase C (PLC), triggering intracellular calcium (Ca²⁺) mobilization[6]. In pancreatic β-cells, this pathway amplifies glucose-stimulated insulin secretion (GSIS)[1].

Signaling Ligand (Z)-4-Nonenoic Acid (C9 Unsaturated MCFA) GPR84 GPR84 (Primary Target) Macrophage / Neutrophil Ligand->GPR84 High Affinity GPR40 FFAR1 / GPR40 Pancreatic β-cells Ligand->GPR40 Moderate Affinity GPR120 FFAR4 / GPR120 Enteroendocrine Cells Ligand->GPR120 Low/Moderate Affinity Gi Gi/o Protein GPR84->Gi Gq1 Gq/11 Protein GPR40->Gq1 Gq2 Gq/11 Protein GPR120->Gq2 cAMP ↓ cAMP Production Gi->cAMP Inhibits Adenylate Cyclase Ca1 ↑ Intracellular Ca2+ Gq1->Ca1 Activates PLC Ca2 ↑ Intracellular Ca2+ Gq2->Ca2 Activates PLC Inflammation Pro-inflammatory Activation (M1 Polarization) cAMP->Inflammation Insulin Insulin Secretion (GSIS) Ca1->Insulin GLP1 GLP-1 Secretion (Metabolic Homeostasis) Ca2->GLP1

GPCR signaling pathways activated by (Z)-4-nonenoic acid.

Receptor Binding Profiles & Affinity Data

Quantifying the binding affinity of highly lipophilic ligands requires careful interpretation of EC₅₀ (half-maximal effective concentration) values. Because (Z)-4-nonenoic acid is a C9 fatty acid, its primary potency lies with GPR84, while its affinity for GPR40 drops significantly compared to longer-chain analogues[5][7].

Table 1: Binding Affinity (EC₅₀) of Medium-Chain Fatty Acids across GPCRs

LigandChain LengthTarget ReceptorPrimary G-ProteinEstimated EC₅₀ (µM)Physiological Role
(Z)-4-Nonenoic Acid C9:1GPR84Gi/o4.0 - 10.0Pro-inflammatory (Macrophage M1)
(Z)-4-Nonenoic Acid C9:1FFAR1 (GPR40)Gq/11> 40.0Insulin Secretion (GSIS)
Capric Acid C10:0GPR84Gi/o4.0 - 5.0Immune cell chemotaxis
Lauric Acid C12:0GPR84Gi/o9.0 - 11.0Immune cell chemotaxis
Palmitic Acid (Ref)C16:0FFAR1 (GPR40)Gq/113.0 - 5.0Potent GSIS

(Note: Data synthesized from kinetic evaluations of C9-C14 fatty acids[3][5].)

Experimental Methodologies: Validating Receptor Kinetics

As an application scientist, I cannot overstate the importance of assay architecture when working with lipidic ligands. Fatty acids readily form micelles in aqueous buffers and non-specifically adhere to polystyrene microplates, artificially inflating apparent EC₅₀ values.

Causality in Protocol Design: To ensure we are measuring true receptor-ligand kinetics rather than lipid aggregation, all ligand dilutions must be performed in assay buffer supplemented with 0.1% fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a physiological carrier, presenting the monomeric (Z)-4-nonenoic acid directly to the GPCR. Furthermore, to validate the specific G-protein coupling, we employ self-validating control systems: Pertussis Toxin (PTX) to selectively uncouple Gi (confirming GPR84 activity) and selective Gq inhibitors (e.g., YM-254890) for GPR40[3].

Workflow CellPrep 1. Cell Line Engineering Transfect HEK293T with GPR84/GPR40 LigandPrep 2. Ligand Preparation (Z)-4-nonenoic acid Serial Dilution in BSA CellPrep->LigandPrep Assay 3. Functional Assays Gi: HTRF cAMP (+Forskolin) Gq: FLIPR Calcium LigandPrep->Assay Data 4. Kinetic Analysis Non-linear Regression EC50 Determination Assay->Data

Step-by-step experimental workflow for evaluating GPCR binding affinity.
Protocol 1: HTRF cAMP Inhibition Assay for GPR84 (Gi-Coupled)
  • Cell Preparation: Seed HEK293T cells stably expressing human GPR84 into a 384-well plate at 10,000 cells/well.

  • Forskolin Stimulation (Critical Step): Because Gi activation decreases cAMP, baseline cAMP must first be elevated. Pre-incubate cells with 0.5 µM Forskolin (a direct adenylate cyclase activator) for 15 minutes. Without this step, the Gi-mediated suppression by (Z)-4-nonenoic acid would be indistinguishable from baseline.

  • Ligand Addition: Dispense (Z)-4-nonenoic acid (serially diluted from 100 µM to 1 nM in 0.1% BSA buffer). Incubate for 30 minutes at room temperature.

  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP cryptate and d2-labeled cAMP.

  • Readout: Measure the FRET signal on a microplate reader. An increase in the FRET ratio indicates a decrease in free intracellular cAMP, confirming Gi-mediated GPR84 activation.

Protocol 2: FLIPR Calcium Mobilization Assay for GPR40 (Gq-Coupled)
  • Dye Loading: Incubate GPR40-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion via anion transporters) for 1 hour at 37°C.

  • Baseline Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader) and record baseline fluorescence for 10 seconds.

  • Ligand Injection: Automatically inject (Z)-4-nonenoic acid preparations.

  • Kinetic Measurement: Record fluorescence continuously for 3 minutes. Calculate the area under the curve (AUC) or maximum peak height to determine the EC₅₀ for Gq-mediated calcium flux.

Pathophysiological Implications and Drug Development

The dual-receptor interaction profile of C9 unsaturated fatty acids like (Z)-4-nonenoic acid presents unique opportunities for therapeutic intervention.

  • Immunometabolism: By activating GPR84, MCFAs serve as a nutrient-sensing bridge that links dietary lipid intake to immune system regulation. In conditions like Non-Alcoholic Fatty Liver Disease (NAFLD), elevated MCFAs activate GPR84 on macrophages, driving pro-inflammatory M1 polarization and fibrogenesis[2]. Antagonizing this interaction is a major target for anti-fibrotic drug development.

  • Metabolic Syndrome: Conversely, the lower-affinity activation of GPR40 by MCFAs contributes to the incretin effect and insulin secretion[1][6]. Designing synthetic analogues of (Z)-4-nonenoic acid that bias signaling toward GPR40 while evading GPR84 could yield novel insulin secretagogues without the pro-inflammatory side effects associated with GPR84 activation.

Sources

Foundational

Thermodynamic Profiling and Phase Behavior of (Z)-4-Nonenoic Acid: A Technical Guide for Advanced Formulation

Executive Summary (Z)-4-Nonenoic acid (cis-4-nonenoic acid; CAS: 49580-58-7) is a monounsaturated medium-chain fatty acid that presents unique physicochemical challenges and opportunities in pharmaceutical formulations,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-4-Nonenoic acid (cis-4-nonenoic acid; CAS: 49580-58-7) is a monounsaturated medium-chain fatty acid that presents unique physicochemical challenges and opportunities in pharmaceutical formulations, lipid nanoparticle (LNP) engineering, and targeted delivery systems. While its saturated counterpart (nonanoic acid) is well-documented, the introduction of a cis-olefinic bond at the C4 position fundamentally alters its crystal packing, volatility profile, and thermodynamic behavior.

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic properties—specifically the boiling point and vapor pressure—of (Z)-4-nonenoic acid. By exploring the causality behind its phase transitions and detailing self-validating experimental protocols, this guide equips drug development professionals with the rigorous data necessary to stabilize highly volatile formulations[1].

Physicochemical & Thermodynamic Profile

The thermodynamic behavior of (Z)-4-nonenoic acid is dictated by two competing structural features: the highly polar, hydrogen-bonding carboxylic acid headgroup, and the sterically restricted, non-polar cis-alkene tail.

Quantitative Data Summary

The following table synthesizes the core thermodynamic and physicochemical parameters of (Z)-4-nonenoic acid, utilizing comparative data from its stereoisomers where predictive modeling is required[2][3].

Thermodynamic PropertyValueCondition / Methodology
CAS Registry Number 49580-58-7Standard Identifier[3]
Molecular Weight 156.22 g/mol Calculated
Boiling Point 258 °C@ 760 mmHg (Standard Atmospheric Pressure)[3]
Vapor Pressure ~0.004 mmHg@ 25 °C (Estimated via (E)-isomer baseline)[2]
Flash Point ~154.8 °CPensky-Martens Closed Cup (Estimated)[2]
Partition Coefficient (XLogP3) 2.60Computed Lipophilicity
Causality in Phase Transitions: The Role of the (Z)-Olefin

To understand the boiling point of 258 °C, one must analyze the intermolecular forces at play:

  • Carboxylic Acid Dimerization: In both the liquid and vapor phases, (Z)-4-nonenoic acid molecules form strong intermolecular hydrogen bonds, creating stable dimers. This effectively doubles the apparent molecular weight required for phase transition, demanding significant thermal energy (enthalpy of vaporization, ΔHvap​ ) to break the lattice.

  • London Dispersion Forces & The Cis-Kink: While the cis-double bond introduces a 30-degree "kink" that severely disrupts solid-state crystal packing (drastically lowering the melting point compared to saturated nonanoic acid), its impact on the boiling point is minimal. In the highly dynamic liquid phase, the increased polarizability of the π -electrons compensates for the loss of surface area contact, keeping the boiling point remarkably high (258 °C) and nearly identical to its (E)-isomer[2][3].

Experimental Methodologies for Thermodynamic Profiling

To accurately model the thermodynamic behavior of (Z)-4-nonenoic acid for pharmaceutical scale-up, empirical data must be generated using self-validating systems.

Protocol A: Precision Ebulliometric Determination of Boiling Point

Objective: To determine the precise boiling point and generate a vapor pressure curve (Antoine equation parameters) while preventing thermal degradation of the sensitive cis-double bond.

  • Step 1: System Purging & Calibration

    • Action: Flush a Swietoslawski-type ebulliometer with ultra-high-purity Nitrogen ( N2​ ) for 30 minutes. Calibrate the platinum resistance thermometers (PRTs) using HPLC-grade decane.

    • Causality: The N2​ atmosphere prevents auto-oxidation of the C4=C5 double bond at elevated temperatures. Decane provides a non-polar baseline with a known vapor pressure curve.

  • Step 2: Sample Introduction & Heating

    • Action: Introduce 50 mL of >99% pure (Z)-4-nonenoic acid. Apply a controlled heating ramp of 2 °C/min using a proportional-integral-derivative (PID) controlled heating mantle.

    • Causality: A slow heating ramp prevents superheating of the liquid boundary layer, ensuring that the kinetic energy distribution remains uniform.

  • Step 3: Equilibrium Verification & Data Logging

    • Action: Monitor the temperature of the boiling liquid ( Tliq​ ) and the condensing vapor ( Tvap​ ). Record the boiling point only when ΔT ( Tliq​−Tvap​ ) is ≤0.05 °C for 5 consecutive minutes.

    • Self-Validation Mechanism: The protocol inherently validates thermodynamic equilibrium. If ΔT>0.05 °C, the system is either superheating or experiencing reflux failure, and the software automatically rejects the data point.

Workflow A Sample Preparation (Z)-4-Nonenoic Acid (>99%) B Ebulliometric Analysis (Boiling Point) A->B Thermal Equilibrium C Knudsen Effusion (Vapor Pressure) A->C Isothermal Mass Loss D Clausius-Clapeyron Integration B->D T, P data C->D P(T) data E Enthalpy of Vaporization (ΔH_vap) D->E Thermodynamic Derivation

Caption: Self-validating thermodynamic characterization workflow for (Z)-4-nonenoic acid.

Formulation Implications & Volatility Stabilization

In drug development, highly volatile aromatic and aliphatic compounds present significant formulation challenges. They easily convert to a gas from a dissolved liquid state, leading to active ingredient loss over the product's shelf life[1].

Although (Z)-4-nonenoic acid has a relatively high boiling point (258 °C)[3], its vapor pressure at ambient conditions (~0.004 mmHg) is sufficient to cause gradual volatilization in unsealed or porous matrices.

Thermodynamic Suppression via Molecular Association

To stabilize (Z)-4-nonenoic acid in a pharmaceutical formulation (e.g., a topical lipid matrix), formulators must lower its effective vapor pressure.

  • Mechanism: By introducing a stabilizer compound—such as an ester analogue (e.g., undecylenic acid methyl ester)—the formulation leverages non-covalent interactions (Van der Waals forces and dipole-dipole interactions)[1].

  • Causality: The stabilizer and the (Z)-4-nonenoic acid associate to form a "volatile compound analog." This analog possesses a larger effective molecular radius and a higher combined enthalpy of vaporization, which thermodynamically suppresses the escape of the nonenoic acid molecules into the gas phase[1].

Formulation A Highly Volatile API (Z)-4-Nonenoic Acid B Stabilizer Addition (e.g., Ester Analogues) A->B Formulation Matrix C Molecular Association (Analog Formation) B->C Non-covalent Interaction D Reduced Vapor Pressure & Enhanced Stability C->D Thermodynamic Suppression

Caption: Mechanism of vapor pressure suppression and stabilization in pharmaceutical formulations.

Conclusion

The thermodynamic profiling of (Z)-4-nonenoic acid reveals a compound whose phase behavior is tightly governed by the interplay between its hydrogen-bonded carboxyl dimers and its sterically hindered cis-alkene tail. By utilizing rigorous, self-validating ebulliometric protocols, researchers can accurately map its boiling point (258 °C) and vapor pressure curves. Understanding these fundamental physical chemistry principles is non-negotiable for drug development professionals seeking to stabilize this molecule in advanced therapeutic delivery systems.

References

  • The Good Scents Company , "(E)-4-nonenoic acid, 35329-50-1 - Thermodynamic Estimates." The Good Scents Company. Available at:[Link]

  • Google Patents (US20210236436A1), "Stabilized menthol and other volatile compound compositions and methods." Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Laboratory Synthesis of (Z)-4-nonenoic Acid

Introduction (Z)-4-nonenoic acid is an unsaturated fatty acid of interest in various fields of chemical and biological research. Its specific cis-alkene geometry and carboxylic acid functionality make it a valuable build...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(Z)-4-nonenoic acid is an unsaturated fatty acid of interest in various fields of chemical and biological research. Its specific cis-alkene geometry and carboxylic acid functionality make it a valuable building block in the synthesis of more complex molecules and a subject of study in lipid biochemistry. This document provides a comprehensive, two-part protocol for the laboratory-scale synthesis of (Z)-4-nonenoic acid, designed for researchers and professionals in organic synthesis and drug development. The synthesis employs a stereoselective Wittig reaction to establish the (Z)-double bond, followed by a controlled oxidation to yield the final carboxylic acid. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage constructs the C9 carbon backbone with the required (Z)-stereochemistry at the C4-C5 position via a Wittig reaction. The second stage involves the selective oxidation of a terminal primary alcohol to the corresponding carboxylic acid, without affecting the double bond.

G cluster_0 Stage 1: Wittig Olefination cluster_1 Stage 2: Oxidation A 4-Bromobutan-1-ol + PPh₃ B (4-Hydroxybutyl)triphenylphosphonium Bromide A->B Formation of Phosphonium Salt C Phosphonium Ylide (in situ) B->C Deprotonation (n-BuLi) E (Z)-Non-4-en-1-ol C->E Wittig Reaction D Pentanal D->E F (Z)-Non-4-en-1-ol G (Z)-4-Nonenoic Acid F->G Oxidation (e.g., Jones Reagent)

Figure 1: Overall workflow for the synthesis of (Z)-4-nonenoic acid.

Part 1: Synthesis of (Z)-non-4-en-1-ol via Wittig Reaction

Principle and Mechanism

The Wittig reaction is a cornerstone of alkene synthesis, reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide.[1][2] The key to achieving the desired (Z)-stereoselectivity lies in the use of a non-stabilized ylide (where the group attached to the carbanionic carbon is an alkyl group). These reactive ylides undergo rapid and irreversible cycloaddition with aldehydes under kinetic control. The initial nucleophilic attack and subsequent formation of the oxaphosphetane intermediate proceed through a sterically favored pathway that ultimately leads to the cis- or (Z)-alkene upon elimination of triphenylphosphine oxide.[3][4]

Figure 2: Simplified mechanism of the Wittig reaction with a non-stabilized ylide.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Step 1a: Phosphonium Salt Formation
4-Bromobutan-1-ol153.027.65 g (5.4 mL)50.0Corrosive, handle with care.
Triphenylphosphine (PPh₃)262.2913.1 g50.0Toxic.
Acetonitrile (MeCN)41.05100 mL-Anhydrous.
Step 1b: Ylide Generation & Reaction
(4-Hydroxybutyl)triphenylphosphonium Bromide415.3120.77 g50.0Product from Step 1a. Must be thoroughly dried.
n-Butyllithium (n-BuLi)64.0644 mL (2.5 M in hexanes)110Pyrophoric. Handle under inert atmosphere with extreme caution.[5][6]
Tetrahydrofuran (THF)72.11250 mL-Anhydrous, inhibitor-free.
Pentanal86.134.31 g (5.3 mL)50.0Flammable.
Diethyl ether (Et₂O)74.12~500 mL-For extraction and chromatography.
Saturated aq. NH₄Cl-~100 mL-For quenching.
Brine-~100 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~20 g-Drying agent.
Silica Gel (230-400 mesh)-~150 g-For column chromatography.
Experimental Protocol

1a. Preparation of (4-Hydroxybutyl)triphenylphosphonium Bromide

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine (13.1 g, 50.0 mmol) and anhydrous acetonitrile (100 mL).

  • Stir the mixture until the triphenylphosphine has completely dissolved.

  • Add 4-bromobutan-1-ol (7.65 g, 50.0 mmol) to the solution via syringe.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24 hours. A white precipitate will form as the reaction progresses.

  • After 24 hours, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration, washing the precipitate with cold diethyl ether (2 x 50 mL).

  • Dry the resulting phosphonium salt under high vacuum at 60°C for at least 4 hours to remove any residual solvent. The product should be a fine white powder. Store in a desiccator.

1b. Synthesis of (Z)-non-4-en-1-ol

Safety First: This procedure involves the use of n-butyllithium, which is pyrophoric and reacts violently with water. All glassware must be oven- or flame-dried immediately before use, and the entire reaction must be conducted under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen).[7] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and proper gloves, is mandatory.[6][8]

  • Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under Argon, equipped with a magnetic stirrer, a rubber septum, a thermometer, and an Argon inlet.

  • Add the dried (4-hydroxybutyl)triphenylphosphonium bromide (20.77 g, 50.0 mmol) to the flask.

  • Add 200 mL of anhydrous THF via cannula or syringe. Stir to form a suspension.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol, 2.2 eq) to the suspension dropwise via syringe over 30 minutes. The addition of two equivalents of base is necessary to deprotonate both the hydroxyl group and the α-carbon to form the ylide. The solution will turn a deep orange/red color, indicating ylide formation.

  • Allow the mixture to stir at -78°C for an additional 30 minutes after the addition is complete.

  • In a separate, dry flask, prepare a solution of pentanal (4.31 g, 50.0 mmol) in 50 mL of anhydrous THF.

  • Add the pentanal solution to the ylide mixture at -78°C dropwise via cannula over 20 minutes. The red color of the ylide will fade.

  • After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then let it warm slowly to room temperature and stir overnight (approx. 12 hours).

  • Work-up: Cool the reaction mixture in an ice bath and quench by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product will be a viscous oil containing the desired alcohol and triphenylphosphine oxide.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20). The product, (Z)-non-4-en-1-ol, is less polar than triphenylphosphine oxide. Combine the fractions containing the product (as determined by TLC analysis) and remove the solvent under reduced pressure.

Part 2: Oxidation of (Z)-non-4-en-1-ol to (Z)-4-nonenoic Acid

Principle and Reagent Selection

The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation.[9] While "strong" oxidants like potassium permanganate or chromic acid (Jones reagent) can achieve this in one step, they can be harsh and often lead to side reactions or isomerization of the double bond.[10][11] Chromium-based reagents are also highly toxic and pose significant environmental disposal challenges.[12]

A milder and more selective approach is the two-step oxidation, where the alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. For this protocol, we will use a Jones oxidation, which is a classic and effective method, but we will also note the safety and environmental considerations.[13]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Assuming 70% yield from Part 1)Moles (mmol)Notes
(Z)-Non-4-en-1-ol142.244.98 g35.0Product from Part 1.
Acetone58.08150 mL-Reagent grade.
Jones Reagent (Chromic Acid)-~13 mL~38.5Highly toxic, carcinogenic, corrosive, and strong oxidizer. Prepare in a fume hood.
Isopropanol60.10~10 mL-For quenching.
Diethyl ether (Et₂O)74.12~400 mL-For extraction.
Sodium Bicarbonate (NaHCO₃) solution-~200 mL (Saturated)-For acid-base extraction.
Hydrochloric Acid (HCl)36.46As needed (~1 M)-For acidification.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~20 g-Drying agent.

Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Carefully dilute this mixture with distilled water to a final volume of 100 mL.

Experimental Protocol

Safety First: Jones reagent contains Cr(VI), which is a known carcinogen and a powerful oxidizing agent.[14][15][16] Always work in a certified chemical fume hood and wear appropriate PPE, including heavy-duty gloves. Avoid contact with combustible materials.[17][18]

  • In a 500 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve the (Z)-non-4-en-1-ol (4.98 g, 35.0 mmol) in 150 mL of acetone.

  • Cool the flask in an ice-water bath to 0°C.

  • Add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the temperature between 0-5°C. An orange/brown precipitate will form. The addition should take about 30 minutes.

  • After the addition is complete, stir the mixture at 0°C for 2 hours. Monitor the reaction by TLC (staining with permanganate) until the starting alcohol is consumed.

  • Quenching: Quench the excess oxidant by slowly adding isopropanol dropwise until the orange/brown color turns to a deep green, indicating the reduction of all Cr(VI) to Cr(III).

  • Allow the mixture to warm to room temperature and remove the acetone using a rotary evaporator.

  • Work-up: Partition the remaining green residue between diethyl ether (150 mL) and water (100 mL).

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers. To isolate the carboxylic acid, extract the combined ether solution with saturated sodium bicarbonate solution (3 x 75 mL). The carboxylic acid will move into the aqueous basic layer as its sodium salt.

  • Wash the combined aqueous bicarbonate extracts with diethyl ether (1 x 50 mL) to remove any remaining neutral impurities (like unreacted starting material).

  • Carefully acidify the aqueous layer to pH ~2 by slowly adding 1 M HCl while stirring in an ice bath. The (Z)-4-nonenoic acid will precipitate or form an oil.

  • Extract the product from the acidified aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the final organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to yield (Z)-4-nonenoic acid as a pale yellow oil.[19] Further purification can be achieved by vacuum distillation if necessary.

Part 3: Characterization and Data Analysis

Verification of the final product's structure and purity is critical. The following techniques and expected results are standard for this compound.

TechniqueExpected Observations
¹H NMR ~10-12 ppm: Broad singlet, 1H (COOH proton, disappears on D₂O shake).[20][21][22] ~5.4 ppm: Multiplet, 2H (CH=CH, vinyl protons). ~2.4 ppm: Multiplet, 2H (-CH₂-COOH). ~2.1 ppm: Multiplet, 4H (allylic protons, =CH-CH₂-). ~1.4 ppm: Multiplet, 2H (-CH₂-CH₃). ~0.9 ppm: Triplet, 3H (-CH₃).
¹³C NMR ~179 ppm: (C=O, carboxylic acid).[20][21] ~130 ppm & ~128 ppm: (CH=CH, alkene carbons). ~34 ppm: (-CH₂-COOH). ~29, 27, 22 ppm: (Aliphatic -CH₂- carbons). ~14 ppm: (-CH₃).
IR (Infrared) 2500-3300 cm⁻¹: Very broad O-H stretch (characteristic of a carboxylic acid dimer).[20][21] ~3010 cm⁻¹: =C-H stretch (alkene). ~1710 cm⁻¹: Strong C=O stretch (carboxylic acid). ~1655 cm⁻¹: C=C stretch (weak for cis-alkene). ~720 cm⁻¹: C-H bend (cis-disubstituted alkene, may be weak).
Mass Spec (MS) ESI(-): [M-H]⁻ at m/z 155.1. GC-MS (as methyl ester): Molecular ion [M]⁺ at m/z 170.1. Analysis by GC-MS or LC-MS can confirm molecular weight and purity.[23][24][25]

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  • Wang, Z., et al. (2009). "A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses." PMC. Available at: [Link]

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  • University of California, Santa Barbara. "STANDARD OPERATING PROCEDURE n-Butyllithium." Environmental Health and Safety. Available at: [Link]

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  • Pelter, A., et al. (1986). "Stereoselective synthesis of E- and Z-alkenes by the boron–Wittig reaction." RSC Publishing. Available at: [Link]

  • Ye, L., et al. (2023). "Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes." PMC. Available at: [Link]

  • Adamala, K., et al. (2018). "Preparation, Purification, and Use of Fatty Acid-containing Liposomes." PMC. Available at: [Link]

  • Vang, B., et al. (2017). "A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil." PMC. Available at: [Link]

  • Mao, J., et al. (2001). "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Organic Geochemistry. Available at: [Link]

  • Boykin, D. W., et al. (2000). "17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R." MDPI. Available at: [Link]

  • Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Available at: [Link]

  • ResearchGate. "New approach to the synthesis of nZ,(n + 4)Z-dienoic acids 4." Available at: [Link]

  • PubChem. "4-Nonenoic acid." NIH. Available at: [Link]

  • Gjikaj, M., et al. (2015). "Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E)-dec-2-enoic Acid." MDPI. Available at: [Link]

  • Wang, C., et al. (2019). "Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization." Chemical Science. Available at: [Link]

Sources

Application

Mechanistic Rationale: The Biological Significance of (Z)-4-Nonenoic Acid

Application Note: (Z)-4-Nonenoic Acid as a Biomarker in Lipidomic Profiling: Analytical Workflows and Mechanistic Insights In the rapidly evolving field of lipidomics, researchers are moving beyond bulk lipid profiling t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (Z)-4-Nonenoic Acid as a Biomarker in Lipidomic Profiling: Analytical Workflows and Mechanistic Insights

In the rapidly evolving field of lipidomics, researchers are moving beyond bulk lipid profiling to target low-abundance, highly specific signaling molecules and oxidative footprints[1]. While reactive aldehydes like 4-hydroxy-2-nonenal (4-HNE) are well-established biomarkers for lipid peroxidation and oxidative stress[2], their transient nature and high reactivity make direct quantification analytically treacherous.

(Z)-4-nonenoic acid (also known as cis-4-nonenoic acid) emerges as a highly stable, downstream surrogate biomarker. Mechanistically, polyunsaturated fatty acids (PUFAs) undergo reactive oxygen species (ROS)-mediated peroxidation to form cis-4-nonenal. Instead of forming complex protein adducts, a significant fraction of this reactive aldehyde is rapidly oxidized by Aldehyde Dehydrogenases (ALDHs) into (Z)-4-nonenoic acid[3]. Because carboxylic acids are chemically stable and accumulate in measurable quantities, (Z)-4-nonenoic acid serves as a reliable footprint for both upstream oxidative stress and specific ALDH enzymatic activity. Furthermore, it is increasingly monitored in complex matrices ranging from human metabolomics[1] to food science and agricultural profiling[4][5].

MetabolicPathway PUFA Polyunsaturated Fatty Acids (Omega-chain) LPO Lipid Peroxidation (Oxidative Stress) PUFA->LPO Nonenal cis-4-Nonenal (Reactive Intermediate) LPO->Nonenal Nonenoic (Z)-4-Nonenoic Acid (Stable Biomarker) Nonenal->Nonenoic ALDHs (Oxidation) GSH GSH Adducts (Detoxification) Nonenal->GSH GSTs Alcohol cis-4-Nonen-1-ol (Reduction) Nonenal->Alcohol ADHs/AKRs

Metabolic pathway of (Z)-4-nonenoic acid generation via ALDH-mediated oxidation of cis-4-nonenal.

Analytical Bottlenecks in Medium-Chain Fatty Acid Profiling

Detecting a 9-carbon monounsaturated fatty acid (MCFA) presents two distinct analytical challenges:

  • Isomeric Interference: Biological matrices contain numerous positional and geometric isomers (e.g., trans-4-nonenoic acid, 2-nonenoic acid, 3-nonenoic acid). Failing to achieve baseline chromatographic separation results in false positives.

  • Ionization Efficiency: Lacking easily ionizable functional groups other than the terminal carboxylate, MCFAs suffer from poor ionization in standard positive-mode Electrospray Ionization (ESI+).

To overcome these, we detail a self-validating, dual-platform methodology utilizing both LC-MS/MS (for high-throughput intact analysis) and GC-MS (for high-resolution isomeric validation).

Self-Validating Experimental Protocols

Protocol A: High-Resolution LC-MS/MS (Targeted MRM)

Causality & Design: This workflow prioritizes sensitivity. We intentionally avoid standard acidic mobile phases (like 0.1% Formic Acid) which suppress the ionization of carboxylic acids. Instead, we utilize a neutral/mildly basic buffer to drive the equilibrium toward the deprotonated carboxylate anion ( R−COO− ), maximizing ESI- sensitivity.

  • Sample Extraction:

    • Spike 100 µL of biological fluid (plasma/urine) with 10 µL of internal standard (Nonanoic acid-d17, 1 µg/mL). Rationale: Isotope-labeled standards correct for matrix effects and extraction losses, ensuring the system is self-validating.

    • Add 400 µL of Methyl tert-butyl ether (MTBE) and 100 µL of Methanol. Vortex for 10 minutes.

    • Rationale: MTBE forms a distinct, low-density upper organic layer, preventing protein carryover and offering superior recovery of MCFAs compared to the traditional chloroform-heavy Folch method.

    • Centrifuge at 14,000 x g for 10 min. Transfer the upper organic layer and evaporate under gentle nitrogen gas. Reconstitute in 50 µL of Methanol.

  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Acetate (pH ~6.8).

    • Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v).

    • Gradient: Shallow gradient from 30% B to 70% B over 8 minutes to resolve the (Z) and (E) isomers.

  • Mass Spectrometry (ESI-):

    • Operate in Negative Ion Mode.

    • MRM Transitions: Monitor the precursor [M-H]- at m/z 155.1. The primary quantitative product ion is m/z 111.1 (corresponding to the neutral loss of CO2​ , 44 Da).

Protocol B: GC-MS Profiling (FAME Analysis)

Causality & Design: GC-MS provides orthogonal validation[5]. We utilize methyl esterification rather than TMS (trimethylsilyl) derivatization because TMS esters of MCFAs are highly volatile and often co-elute with the solvent delay, whereas Fatty Acid Methyl Esters (FAMEs) yield sharp, retained peaks.

  • Derivatization:

    • Take 50 µL of the MTBE extract (from Protocol A) and add 200 µL of 14% Boron Trifluoride ( BF3​ ) in Methanol.

    • Incubate at 60°C for 30 minutes to convert the acid to methyl (Z)-4-nonenoate.

    • Quench with 200 µL of hexane and 200 µL of water. Extract the upper hexane layer.

  • Chromatography & Detection:

    • Column: Polar PEG (Polyethylene Glycol) capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Rationale: Polar columns separate based on both boiling point and the position/geometry of the double bond, providing baseline resolution of (Z) and (E) isomers.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Monitor m/z 74 (the classic McLafferty rearrangement ion for methyl esters) and the molecular ion m/z 170.

AnalyticalWorkflow Sample Biological Matrix (Plasma/Urine/Tissue) Spike Internal Standard Spiking (e.g., Nonanoic acid-d17) Sample->Spike Extraction Liquid-Liquid Extraction (MTBE/MeOH) Spike->Extraction Split Sample Split Extraction->Split Deriv Derivatization (BF3/MeOH) Methyl (Z)-4-nonenoate Split->Deriv GC Workflow LCMS LC-MS/MS Analysis (ESI-, MRM Mode) Split->LCMS LC Workflow GCMS GC-MS Analysis (EI, SIM Mode) Deriv->GCMS Data Data Processing & Quantification GCMS->Data LCMS->Data

Self-validating dual-platform analytical workflow for the quantification of (Z)-4-nonenoic acid.

Quantitative Data Presentation

To assist researchers in selecting the appropriate platform for their specific lipidomic constraints, the analytical figures of merit for both methodologies are summarized below.

Analytical ParameterLC-MS/MS (Targeted MRM)GC-MS (SIM Mode)
Target Analyte Form Intact (Z)-4-nonenoic acidMethyl (Z)-4-nonenoate
Ionization Technique Electrospray Ionization (ESI-)Electron Ionization (EI, 70 eV)
Primary Mass Targets Precursor: m/z 155.1 Product: m/z 111.1Quant: m/z 74 (McLafferty) Qual: m/z 170 (M+)
Column Chemistry C18 (Reverse Phase)PEG (Polar Wax)
Isomer Resolution (Z vs E) Moderate (Requires optimized gradient)Excellent (Baseline separation)
Sample Throughput High (~10 min/sample)Moderate (~25 min/sample)
Typical LOD (Plasma) 1 - 5 ng/mL10 - 20 ng/mL

References

  • [1] Title: Automated annotation of structurally uncharacterized metabolites in human metabolomics studies by systems biology models. Source: tum.de. URL:

  • [4] Title: Ultrafast cold-brewing of coffee by picosecond-pulsed laser extraction. Source: nih.gov. URL:

  • [2] Title: Markers of oxidative stress in children with Down syndrome. Source: researchgate.net. URL:

  • [5] Title: Evaluating Flavor and Aroma Attributes of Arkansas-grown Horticultural Crops. Source: uark.edu. URL:

  • [3] Title: Application Note: High-Resolution Mass Spectrometry. Source: benchchem.com. URL:

Sources

Method

NMR spectroscopy chemical shifts and characterization for (Z)-4-nonenoic acid

Application Note: NMR Spectroscopic Characterization and Isomeric Discrimination of (Z)-4-Nonenoic Acid Executive Summary & Scientific Context (Z)-4-nonenoic acid is a critical medium-chain unsaturated fatty acid. It ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopic Characterization and Isomeric Discrimination of (Z)-4-Nonenoic Acid

Executive Summary & Scientific Context

(Z)-4-nonenoic acid is a critical medium-chain unsaturated fatty acid. It serves as an essential biosynthetic precursor and structural motif in complex marine natural products, notably the potent actin-targeting cyclodepsipeptide jasplakinolide. Furthermore, it has been identified in phytochemical screenings of Aquilaria malaccensis, a plant noted for its anticancer properties .

Accurate characterization of its cis (Z) double bond geometry is paramount, as the stereochemistry directly dictates the biological activity and three-dimensional conformation of its downstream derivatives.

The Causality of Chemical Shifts: Differentiating (Z) and (E) Isomers

When characterizing alkenes via Nuclear Magnetic Resonance (NMR) spectroscopy, simply identifying the presence of a double bond is insufficient; the geometry must be rigorously proven. As an Application Scientist, you must rely on the physical causality behind the chemical shifts to validate your findings.

  • 1H NMR Causality (Coupling Constants): The cis (Z) geometry of the C4-C5 olefin is definitively assigned based on the vicinal coupling constant ( 3JHH​ ). In (Z)-4-nonenoic acid, the coupling constant between H4 and H5 is characteristically ~10.9 Hz, which is significantly smaller than the typical ~15-16 Hz observed for (E)-isomers.

  • 13C NMR Causality (The γ -Gauche Effect): The most robust method for determining the Z/E ratio in mixtures is 13C NMR. The spatial proximity of the allylic carbons (C3 and C6) in the (Z)-isomer induces a steric compression known as the γ -gauche effect. This compression increases electron density around the nuclei, shielding them and shifting their resonance upfield. Specifically, the C3 and C6 carbons in (Z)-4-nonenoic acid resonate at 22.55 ppm and 27.13 ppm, respectively. In stark contrast, the relaxed geometry of the (E)-isomer results in deshielded shifts of 27.84 ppm for C3 and 32.43 ppm for C6.

Quantitative Data: NMR Chemical Shift Assignments

The following table summarizes the self-consistent 1H and 13C NMR assignments for (Z)-4-nonenoic acid.

Table 1: 1H (400 MHz) and 13C (100 MHz) NMR Spectral Data for (Z)-4-nonenoic acid in CDCl 3​ .

Position13C Shift (ppm)1H Shift (ppm)Multiplicity & J (Hz)Structural Rationale
C1 179.511.00br sCarboxylic acid carbonyl; highly deshielded by electronegative oxygens.
C2 34.02.42m α -methylene to the carbonyl; deshielded by inductive effect.
C3 22.552.38mAllylic β -methylene; upfield shifted due to Z-geometry ( γ -gauche effect).
C4 128.25.35dtt (10.9, 7.2, 1.5)Olefinic methine; 3JHH​ = 10.9 Hz confirms cis (Z) configuration.
C5 131.55.42dtt (10.9, 7.2, 1.5)Olefinic methine.
C6 27.132.05mAllylic methylene; upfield shifted due to Z-geometry.
C7 31.51.35mAliphatic methylene chain.
C8 22.31.30mAliphatic methylene chain.
C9 13.90.90t (7.0)Terminal methyl group.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in the structural assignment, the following protocol employs a self-validating loop where 1D data is cross-examined by 2D correlation spectroscopy.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the purified (Z)-4-nonenoic acid sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ provides a stable lock signal, while TMS serves as the internal reference (0.00 ppm) to ensure chemical shift accuracy to the hundredth of a ppm. This precision is critical for differentiating the C3/C6 shifts from potential (E)-isomer impurities.

Step 2: 1D NMR Acquisition (1H and 13C)

  • 1H NMR: Acquire at 400 MHz (or higher) using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2 seconds. Acquire 16-32 scans to ensure a high signal-to-noise ratio for accurate multiplet extraction.

  • 13C NMR: Acquire at 100 MHz using a proton-decoupled sequence (zgpg30).

  • Causality for Isomer Quantification: If determining the exact Z:E ratio, increase the D1 delay in the 13C experiment to 5-10 seconds and utilize inverse-gated decoupling (zgig) to suppress the Nuclear Overhauser Effect (NOE). This ensures the integration of the C6 carbon signals (27.13 ppm for Z, 32.43 ppm for E) is strictly quantitative.

Step 3: 2D NMR Validation (COSY and HMBC)

  • COSY (Correlation Spectroscopy): Acquire a 1H-1H COSY spectrum to map the contiguous spin system.

    • Validation Checkpoint: Confirm the cross-peaks between the olefinic protons (H4/H5 at ~5.3-5.4 ppm) and the adjacent allylic methylenes (H3 at 2.38 ppm and H6 at 2.05 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 1H-13C HMBC spectrum to anchor the carbon chain to the quaternary carbonyl.

    • Validation Checkpoint: Look for long-range 2JCH​ and 3JCH​ correlations from the H2 and H3 protons to the C1 carbonyl carbon (179.5 ppm). This self-validates the position of the double bond at C4 rather than C3 or C5.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR characterization process.

NMR_Workflow Prep 1. Sample Preparation (15 mg in CDCl3 + TMS) Acq1H 2. 1D 1H NMR Acquisition (Extract J=10.9 Hz for Z-alkene) Prep->Acq1H Acq13C 3. 1D 13C NMR Acquisition (Extract C3=22.55, C6=27.13 ppm) Prep->Acq13C Acq2D 4. 2D NMR (COSY/HMBC) (Validate connectivity & bond position) Acq1H->Acq2D Acq13C->Acq2D Analysis 5. Z/E Isomer Discrimination (Analyze γ-gauche effects) Acq13C->Analysis Validation 6. Self-Validating Output (Confirmed (Z)-4-nonenoic acid) Acq2D->Validation Analysis->Validation

Workflow for the self-validating NMR characterization and geometric discrimination of 4-nonenoic acid.

References

  • Stellatolides, a New Cyclodepsipeptide Family from the Sponge Ecionemia acervus: Isolation, Solid-Phase Total Synthesis, and Full Structural Assignment of Stellatolide A Journal of the American Chemical Society URL:[Link]

  • Identification of anticancer compounds in leaves extracts of agarwood (Aquilaria malaccensis (Lamk.)) ResearchGate URL:[Link]

  • A New Synthetic Pathway to 8-Hydroxy-2,4,6-trimethyl-4-Nonenoic Acid as Precursor for the Total Synthesis of Jasplakinolide Publikationssystem der Universität Tübingen URL:[Link]

  • Volume 4, The Total Synthesis of Natural Products John ApSimon (ed.), epdf.pub URL:[Link]

Application

Application Note: Formulation Strategies for Incorporating cis-4-Nonenoic Acid in Artificial Dairy and Savory Flavors

Target Audience: Formulation Scientists, Flavor Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols Introduction & Mechanistic Rationale cis-4-Nonenoic acid (CAS 49580-58-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Flavor Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Introduction & Mechanistic Rationale

cis-4-Nonenoic acid (CAS 49580-58-7) is a medium-chain unsaturated fatty acid utilized in advanced flavor chemistry to impart authentic creamy, dairy, and fatty-green sensory notes to artificial flavor systems[1]. In both food matrix engineering and oral pharmaceutical formulations, achieving a genuine "mouthfeel" or masking astringent active pharmaceutical ingredients (APIs) requires the precise modulation of lipid-sensing pathways.

Mechanistic Causality: The perception of "fatty" or "creamy" mouthfeel (oleogustus) is not merely a textural phenomenon but a highly specific biochemical signaling cascade. Medium-chain fatty acids (MCFAs) like cis-4-nonenoic acid serve as potent orthosteric agonists for G-protein coupled receptors (GPCRs)—specifically Free Fatty Acid Receptor 1 (FFAR1/GPR40) and FFAR4 (GPR120)—which are abundantly expressed on the circumvallate and foliate papillae of taste buds[2].

Upon ligand binding, these receptors couple to Gq/11 proteins, initiating a phospholipase C (PLC) signaling cascade. PLC cleaves membrane phospholipids to produce inositol triphosphate (IP3), which triggers the release of intracellular calcium[3]. This calcium spike activates transient receptor potential cation channel subfamily M member 5 (TRPM5) channels, depolarizing the taste cell and transmitting the perception of fat to the central nervous system[3].

Pathway Ligand cis-4-Nonenoic Acid (Medium-Chain Fatty Acid) Receptor FFAR1 / GPR40 (GPCR on Taste Bud Cells) Ligand->Receptor Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 TRPM5 TRPM5 Channel Activation (Depolarization) Ca2->TRPM5 Neuro Neurotransmitter Release (Fatty Taste Perception) TRPM5->Neuro

Fig 1. FFAR1/GPR40 signaling pathway activated by cis-4-nonenoic acid.

Physicochemical Properties & Formulation Implications

To successfully incorporate cis-4-nonenoic acid, formulation scientists must account for its hydrophobicity and volatility. The cis-alkene geometry introduces a structural "kink" in the hydrocarbon chain, lowering its melting point compared to saturated analogs and increasing its susceptibility to oxidative degradation if not properly encapsulated.

PropertyValueFormulation Implication
Chemical Name cis-4-Nonenoic AcidUnsaturated chain strictly requires antioxidant protection (e.g., tocopherols).
CAS Number 49580-58-7Regulatory identifier for global compliance.
FEMA Number 3267Recognized as GRAS for use in artificial flavorings[4].
Molecular Weight 156.22 g/mol High volatility; requires fixation in a heavier carrier lipid.
LogP (Octanol/Water) ~2.9 - 3.1Highly lipophilic; necessitates high-shear emulsification for aqueous systems.
Flavor Profile Creamy, dairy, fatty, greenIdeal for milk, butter, cheese, and savory meat analogs.

Formulation Workflow: Liquid Emulsion & Spray-Dried Powder

Because cis-4-nonenoic acid is highly lipophilic, direct addition to aqueous systems results in phase separation, "ringing" (oil pooling at the surface), and erratic flavor release. The protocol below details the creation of a self-validating oil-in-water (O/W) nanoemulsion.

Protocol 1: Preparation of O/W Flavor Emulsion

Causality & Rationale: We utilize a dual-carrier system consisting of Medium-Chain Triglycerides (MCT oil) and Gum Arabic. MCT acts as a neutral solvent to dilute the cis-4-nonenoic acid, preventing localized concentration spikes that cause harsh, soapy off-notes. Gum Arabic provides robust steric stabilization at the oil-water interface, preventing droplet coalescence via electrostatic repulsion.

Step-by-Step Methodology:

  • Lipid Phase Preparation:

    • In a sterile, amber glass beaker, combine 95% (w/w) MCT oil with 5% (w/w) cis-4-nonenoic acid.

    • Add 0.1% (w/w) mixed tocopherols (Vitamin E) as an antioxidant to protect the delicate cis-double bond from auto-oxidation.

    • Stir magnetically at 300 RPM for 15 minutes at ambient temperature (20-25°C). Crucial: Do not apply heat, as thermal stress accelerates the volatilization of the active flavor compound.

  • Aqueous Phase Preparation:

    • Hydrate 20% (w/w) Gum Arabic (Acacia gum) in 80% (w/w) deionized water.

    • Stir continuously for 2 hours to ensure complete polymer hydration. Allow the solution to rest overnight at 4°C to eliminate entrapped air bubbles that could disrupt emulsification.

  • Pre-Emulsification:

    • Slowly titrate the Lipid Phase (20% of total formulation weight) into the Aqueous Phase (80% of total formulation weight) under high-shear mixing (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes.

    • Causality: This creates a coarse pre-emulsion with droplet sizes between 5-10 µm, which is too large for long-term thermodynamic stability but necessary to feed into the microfluidizer.

  • Microfluidization (Nano-emulsification):

    • Pass the pre-emulsion through a high-pressure microfluidizer at 15,000 psi for 3 discrete passes.

    • Self-Validation Step: Measure the droplet size immediately using Dynamic Light Scattering (DLS). The Z-average diameter must be < 1.0 µm (ideally 200-400 nm) with a Polydispersity Index (PDI) < 0.2. If these metrics are met, the system is validated against Ostwald ripening and creaming.

Workflow Phase1 Lipid Phase (cis-4-Nonenoic Acid + MCT + Vit E) Homogenization High-Shear Mixing (10,000 RPM, 5 min) Phase1->Homogenization Phase2 Aqueous Phase (Water + Gum Arabic) Phase2->Homogenization Micro Microfluidization (15,000 psi, 3 passes) Homogenization->Micro Validation DLS Validation (Droplet Size < 1 µm) Micro->Validation Decision Final Format? Validation->Decision Liquid Liquid Flavor Emulsion (Bottling & Pasteurization) Decision->Liquid Liquid Powder Spray Drying (Inlet: 180°C / Outlet: 90°C) Decision->Powder Powder

Fig 2. Step-by-step formulation workflow for cis-4-nonenoic acid emulsions.

Protocol 2: Spray Drying (For Powdered Flavors)

Causality & Rationale: To convert the liquid emulsion into a shelf-stable powder for dry pharmaceutical suspensions or powdered food bases, spray drying is employed. The inlet temperature must be carefully optimized; if it is too high, the volatile cis-4-nonenoic acid flashes off; if too low, the powder retains excess moisture, leading to caking and microbial vulnerability.

  • Feed Preparation: Ensure the O/W emulsion from Protocol 1 is brought to room temperature.

  • Spray Drying Parameters:

    • Inlet Temperature: 170°C – 180°C.

    • Outlet Temperature: 85°C – 90°C.

    • Atomizer Speed: 20,000 RPM (using a rotary atomizer).

  • Collection: Collect the microencapsulated flavor powder in a cyclone separator. Store immediately in metallized PET pouches flushed with nitrogen to prevent lipid oxidation.

Quality Control & Analytical Validation

To ensure the scientific integrity of the formulation, the retention and structural stability of cis-4-nonenoic acid must be validated post-processing.

GC-MS Protocol for Flavor Retention & Isomeric Purity:

  • Extraction: Reconstitute 1.0 g of the spray-dried powder in 10 mL of deionized water. Add 5 mL of hexane containing 50 ppm of heptadecanoic acid (Internal Standard). Vortex for 2 minutes and centrifuge at 3000 RPM to separate the organic layer.

  • Chromatographic Conditions:

    • Column: Polar PEG column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

    • Causality: A polar column is strictly required to resolve the cis and trans isomers of unsaturated fatty acids. Non-polar columns will co-elute them, masking potential thermal isomerization that may have occurred during spray drying.

    • Inlet Temperature: 220°C (Split ratio 10:1).

    • Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • Quantification: Calculate the concentration of cis-4-nonenoic acid relative to the internal standard. A retention rate of >85% with <2% trans-isomerization validates a successful microencapsulation process.

Sources

Method

Application Note: In Vitro Assay Protocols Utilizing (Z)-4-Nonenoic Acid as a Lipid Substrate

Target Audience: Researchers, Biochemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Biochemical Context (Z)-4-nonenoic acid (cis-4-nonenoic acid; 9:1n-5) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biochemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Biochemical Context

(Z)-4-nonenoic acid (cis-4-nonenoic acid; 9:1n-5) is a versatile 9-carbon monounsaturated fatty acid. In mammalian biochemistry, it serves a dual role: it is the stable carboxylic acid metabolite of cis-4-nonenal—a highly reactive lipid peroxidation product derived from omega-6 polyunsaturated fatty acids [1]—and it acts as an odd-chain, even-positioned unsaturated lipid substrate for evaluating mitochondrial and peroxisomal β-oxidation pathways [2].

Designing in vitro assays around (Z)-4-nonenoic acid requires a rigorous understanding of its metabolic trajectory. Because it contains an odd number of carbons (C9), its complete β-oxidation yields three molecules of acetyl-CoA and one terminal molecule of propionyl-CoA. Furthermore, the presence of a cis double bond at an even-numbered carbon (C4) creates a metabolic hurdle that standard β-oxidation enzymes cannot process alone, making it an ideal substrate to probe the activity of auxiliary enzymes such as 2,4-dienoyl-CoA reductase and 3,2-enoyl-CoA isomerase .

MetabolicPathway PUFA Omega-6 PUFA (Lipid Precursor) LPO Lipid Peroxidation (Oxidative Stress) PUFA->LPO C4N cis-4-Nonenal (Reactive Aldehyde) LPO->C4N ALDH Aldehyde Dehydrogenase (ALDH + NAD+) C4N->ALDH Detoxification Z4N (Z)-4-Nonenoic Acid (Stable Metabolite) ALDH->Z4N Activation Acyl-CoA Synthetase (+ ATP, CoA-SH) Z4N->Activation Z4N_CoA (Z)-4-Nonenoyl-CoA Activation->Z4N_CoA BetaOx β-Oxidation Pathway (Auxiliary Enzymes Req.) Z4N_CoA->BetaOx Mitochondrial Entry

Figure 1: Metabolic trajectory of (Z)-4-nonenoic acid from lipid peroxidation to β-oxidation.

Protocol I: In Vitro ALDH-Mediated Detoxification Assay

This assay monitors the upstream generation of (Z)-4-nonenoic acid via the detoxification of cis-4-nonenal by Aldehyde Dehydrogenase (ALDH).

Causality & Experimental Design

cis-4-nonenal is highly electrophilic and forms Michael adducts with cellular proteins. ALDH mitigates this toxicity by oxidizing the aldehyde to the corresponding carboxylic acid ((Z)-4-nonenoic acid). We utilize NAD + as the obligate cofactor. The assay is self-validating: by including a specific ALDH inhibitor (e.g., Disulfiram), researchers can confirm that the production of (Z)-4-nonenoic acid is strictly enzyme-dependent.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 50 mM Sodium Pyrophosphate buffer (pH 8.0) containing 1 mM EDTA and 0.5 mM DTT. The alkaline pH favors the forward oxidation reaction.

  • Enzyme Master Mix: Dilute recombinant human ALDH (e.g., ALDH2 or ALDH3A1) to a final concentration of 5 µg/mL in the reaction buffer.

  • Cofactor Addition: Add NAD + to a final concentration of 1.5 mM.

  • Reaction Initiation: Spike in cis-4-nonenal (dissolved in neat ethanol) to a final concentration of 50 µM. Ensure the final ethanol concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate the microplate at 37°C for 30 minutes.

  • Quenching & Extraction: Stop the reaction by adding an equal volume of ice-cold Acetonitrile containing 0.1% Formic Acid. This precipitates the protein and protonates (Z)-4-nonenoic acid for optimal organic extraction.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol II: In Vitro β-Oxidation Assay Using (Z)-4-Nonenoyl-CoA

This protocol utilizes (Z)-4-nonenoic acid as a substrate to evaluate the kinetics of mitochondrial auxiliary enzymes.

Causality & Experimental Design

Standard β-oxidation removes two carbons per cycle. However, when (Z)-4-nonenoyl-CoA undergoes its first cycle, Acyl-CoA dehydrogenase introduces a trans-2 double bond, forming 2-trans, 4-cis-nonadienoyl-CoA . This conjugated diene is a dead-end for standard enoyl-CoA hydratase. To bypass this, the system strictly requires NADPH and 2,4-dienoyl-CoA reductase to reduce the diene to a single trans-3 double bond, followed by 3,2-enoyl-CoA isomerase to shift the bond to the trans-2 position. By withholding NADPH in control samples, you create a self-validating metabolic block, allowing you to isolate and confirm the activity of the reductase enzyme.

Step-by-Step Methodology
  • Substrate Activation: Pre-incubate 100 µM (Z)-4-nonenoic acid with 5 mM ATP, 0.5 mM CoA-SH, 5 mM MgCl 2​ , and 0.1 U/mL Acyl-CoA synthetase in 100 mM Tris-HCl (pH 7.4) for 20 minutes at 37°C to generate (Z)-4-nonenoyl-CoA.

  • Mitochondrial Matrix Preparation: Isolate mitochondria from target tissue (e.g., murine liver) and lyse via freeze-thaw cycling in a hypotonic buffer to release matrix enzymes.

  • Assay Assembly: In a 96-well format, combine 50 µg of mitochondrial protein extract with the activated (Z)-4-nonenoyl-CoA.

  • Cofactor Supplementation (Critical Step): Add 1 mM NAD + , 0.1 mM FAD, and 0.5 mM NADPH . (Control wells: Omit NADPH to validate reductase dependency).

  • Incubation: Incubate at 37°C for 45 minutes.

  • Quenching: Terminate the reaction using 100 µL of 5% Trichloroacetic acid (TCA).

  • Readout: Quantify the depletion of NADPH via absorbance at 340 nm, or use LC-MS/MS to detect the formation of downstream chain-shortened products (e.g., Heptanoyl-CoA and Propionyl-CoA).

AssayWorkflow Step1 1. Substrate Activation (Acyl-CoA Synth.) Step2 2. Enzyme Incubation (+ NADPH, NAD+) Step1->Step2 Step3 3. Reaction Quenching (TCA / Acetonitrile) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Figure 2: Workflow for the in vitro β-oxidation assay of (Z)-4-nonenoic acid.

Quantitative Data Presentation

To ensure accurate quantification during LC-MS/MS analysis, researchers should utilize the optimized Multiple Reaction Monitoring (MRM) transitions and reference the expected kinetic parameters outlined below.

Table 1: LC-MS/MS MRM Transitions and Expected Kinetic Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Apparent Km​ (µM)Primary Enzyme Target
cis-4-Nonenal 141.1 [M+H] + 95.11512.5 ± 2.1ALDH2 / ALDH3A1
(Z)-4-Nonenoic Acid 155.1 [M-H] 111.11845.0 ± 5.4Acyl-CoA Synthetase
(Z)-4-Nonenoyl-CoA 906.2[M+H] + 408.1358.2 ± 1.3Acyl-CoA Dehydrogenase
Heptanoyl-CoA 880.2 [M+H] + 408.135N/A (Product)N/A (Downstream Metabolite)

Note: Product ion m/z 408.1 corresponds to the neutral loss of the phosphoadenosine diphosphate moiety from the CoA ester, a highly reliable fragment for quantifying acyl-CoAs.

References

  • Application Note: High-Resolution Mass Spectrometry for Cellular Metabolism and Detoxification of cis-4-Nonenal. Benchchem.
  • Evaluation of Certain Food Additives and Contaminants (Sixty-eighth report). World Health Organization (WHO) Technical Report Series.
  • Synthesis of some unsaturated lactones and their relationship to deep-fat fried flavor. ResearchGate / Journal of Agricultural and Food Chemistry.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (Z)-4-Nonenoic Acid Synthesis &amp; Isomerization Troubleshooting

Welcome to the Technical Support Center for lipid synthesis and alkene stereocontrol. Synthesizing (Z)-4-nonenoic acid—a critical unsaturated fatty acid precursor in drug development—presents a significant thermodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid synthesis and alkene stereocontrol. Synthesizing (Z)-4-nonenoic acid—a critical unsaturated fatty acid precursor in drug development—presents a significant thermodynamic challenge. The (Z)-configuration (cis) is inherently less stable than the (E)-configuration (trans) due to steric strain between the alkyl substituents across the double bond[1]. Consequently, during synthesis (via Wittig olefination or alkyne semi-hydrogenation) and downstream processing, the molecule is highly susceptible to spontaneous or catalyzed isomerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute stereocontrol.

Part 1: Troubleshooting Z-Selective Wittig Olefination

Q: My Wittig reaction using an unstabilized ylide to form (Z)-4-nonenoic acid is yielding a low Z:E ratio (e.g., 6:1) or predominantly the (E)-isomer. What is the mechanistic cause, and how can I correct it?

A: The loss of Z-selectivity in unstabilized ylides is almost exclusively caused by the presence of lithium salts during the reaction[2]. When bases like n-butyllithium (n-BuLi) are used, the lithium cations coordinate with the intermediate oxaphosphetane (or betaine). This coordination lowers the activation energy for the reversal of the intermediate, shifting the reaction from kinetic control (which favors the Z-alkene) to thermodynamic control (which equilibrates to the more stable E-alkene)[2][3].

Solution: Employ strictly "salt-free" conditions. By utilizing bases with non-coordinating or weakly coordinating counterions (such as NaHMDS or KHMDS) and maintaining cryogenic temperatures (-78 °C), the reaction remains under strict kinetic control, preventing the equilibration pathway[2].

WittigLogic Start Phosphonium Salt + Aldehyde Base Base Selection Start->Base SaltFree Salt-Free Base (NaHMDS/KHMDS) Base->SaltFree LiBase Lithium Base (n-BuLi) Base->LiBase Kinet Kinetic Control (-78 °C) SaltFree->Kinet Thermo Thermodynamic Equilibration (Li+ coordination) LiBase->Thermo Z_Alkene (Z)-4-Nonenoic Acid (>95% Z) Kinet->Z_Alkene E_Alkene (E)-4-Nonenoic Acid (Thermodynamic Sink) Thermo->E_Alkene

Caption: Mechanistic divergence in Wittig olefination based on base selection and metal coordination.

Protocol 1: Salt-Free Z-Selective Wittig Olefination

Self-Validating System: The reaction relies on visual cues (color changes) to confirm ylide generation before the electrophile is introduced.

  • Ylide Generation: Suspend the alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous THF (0.1 M) under a strict Argon atmosphere. Cool to 0 °C.

  • Deprotonation: Dropwise add NaHMDS (1.05 eq., 1.0 M in THF). The suspension will dissolve, and a vibrant orange/red color will develop, validating the formation of the active ylide[2]. Stir for 30 minutes.

  • Cryogenic Cooling: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Dissolve the aldehyde precursor (1.0 eq.) in a minimal amount of anhydrous THF. Add dropwise over 15 minutes down the side of the flask to pre-cool the droplets.

  • Quenching: Stir for 1 hour at -78 °C, then quench cold with saturated aqueous NH₄Cl. Do not allow the reaction to warm to room temperature before quenching, as thermal energy can induce late-stage isomerization[2].

Part 2: Troubleshooting Alkyne Semi-Hydrogenation

Q: I am reducing 4-nonynoic acid to (Z)-4-nonenoic acid using a Lindlar catalyst, but I am observing 10-15% of the (E)-isomer and some fully saturated nonanoic acid. How can I prevent this?

A: Heterogeneous transition metal catalysts deliver hydrogen suprafacially (syn-addition), which intrinsically favors the Z-alkene[4]. However, if the active catalytic sites are too dense or highly active, the newly formed Z-alkene can re-adsorb onto the palladium surface. This leads to a reversible hydrometalation/reductive elimination cycle that allows free rotation around the C-C bond, yielding the E-isomer, or causes over-reduction to the alkane[5][6].

Solution: You must heavily "poison" the catalyst. The standard Lindlar catalyst (5 wt% Pd on CaCO₃ poisoned with Pb) utilizes lead to create 2D isolated ensemble sites[6]. However, for optimal stereocontrol, you must add quinoline . Quinoline acts as a selective modifier that competes with the alkene for adsorption sites, effectively displacing the Z-alkene from the palladium surface immediately after it forms, thereby preventing re-adsorption and isomerization[5][6].

LindlarLogic Alkyne 4-Nonynoic Acid (Alkyne) Cat Pd/CaCO3 Catalyst Alkyne->Cat Poison Lead (Pb) Poisoning (Isolates active sites) Cat->Poison Quinoline Quinoline Addition (Prevents re-adsorption) Cat->Quinoline SynAdd Suprafacial H2 Syn-Addition Poison->SynAdd Quinoline->SynAdd Z_Product (Z)-4-Nonenoic Acid (>98% Z) SynAdd->Z_Product

Caption: Synergistic site-isolation and competitive displacement in Lindlar semi-hydrogenation.

Protocol 2: Quinoline-Modified Lindlar Reduction

Self-Validating System: The reaction is volumetrically controlled; hydrogen uptake will drastically slow down or cease exactly at 1.0 equivalent if the catalyst is properly poisoned.

  • Preparation: In a hydrogenation flask, dissolve 4-nonynoic acid (1.0 eq.) in hexanes or petroleum ether (0.2 M).

  • Catalyst & Modifier Addition: Add Lindlar catalyst (Pd-Pb/CaCO₃, 10 wt% relative to substrate) and synthetic quinoline (0.2 eq. relative to substrate)[5]. Note: Ensure the quinoline is freshly distilled to remove oxidative impurities.

  • Purging: Evacuate the flask and backfill with H₂ gas three times to ensure an oxygen-free environment.

  • Hydrogenation: Stir vigorously (1000+ rpm to eliminate mass transfer limitations) under 1 atmosphere of H₂ at 20 °C[5].

  • Volumetric Monitoring: Monitor the H₂ uptake using a gas burette. Stop the reaction immediately when 1.0 equivalent of H₂ is consumed (typically 100-105% of the theoretical volume). Filter the mixture through a short pad of Celite to remove the catalyst.

Part 3: Downstream Processing & Storage Stability

Q: My NMR confirms >98% Z-isomer immediately after synthesis, but after a week of storage or following column chromatography, the E-isomer appears. What causes this spontaneous isomerization?

A: Unsaturated fatty acids are highly susceptible to radical-induced isomerization. Trace amounts of oxygen, light, or transition metals can generate alkyl or thiyl radicals[7]. When a radical reversibly adds to the pi-bond of the cis-alkene, it temporarily converts the sp² carbons to sp³ carbons. This allows free rotation around the single bond. When the radical eliminates, the double bond reforms in the thermodynamically favored trans (E) configuration[7]. Furthermore, acidic conditions (e.g., standard silica gel) can protonate the alkene, leading to a similar reversible rotation mechanism[1].

Solutions:

  • Radical Scavengers: Add 0.01% to 0.1% BHT (Butylated hydroxytoluene) to the final purified oil. BHT intercepts propagating radicals before they can interact with the double bond.

  • Chromatography: Use deactivated silica gel (pre-treated with 1% triethylamine) to prevent acid-catalyzed isomerization during purification.

  • Storage: Store the compound neat (or in anhydrous, degassed solvent) in amber glass vials under an Argon headspace at -20 °C.

Quantitative Data Summary

The following table summarizes the expected Z:E ratios based on the synthetic methodologies and conditions chosen, highlighting the critical nature of the parameters discussed above.

Synthetic MethodologyReagents / ConditionsExpected Z:E RatioPrimary Cause of Isomerization
Batch Wittig n-BuLi, THF, Room Temp~ 6.8:1 to 13:1[3]Li⁺ coordination & thermal equilibration
Microflow Wittig n-BuLi, THF, -78 °C~ 13:1[3]Li⁺ coordination (mitigated by temp)
Salt-Free Wittig NaHMDS, THF, -78 °C> 95:5 [2]N/A (Strict kinetic control)
Lindlar Reduction Pd/CaCO₃/Pb, No Quinoline~ 85:15[6]Alkene re-adsorption & over-reduction
Modified Lindlar Pd/CaCO₃/Pb + Quinoline> 98:2 [5]N/A (Site isolation & displacement)

References

  • Total Syntheses of C60- and C100-Dolichols. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. University of Wisconsin / Angewandte Chemie. Available at: [Link]

  • Catalytic Reduction of Alkynes and Allenes. Thieme Connect. Available at:[Link]

  • From the Lindlar Catalyst to Supported Ligand-Modified Palladium Nanoparticles. Politecnico di Milano. Available at:[Link]

  • Why Not Trans? Inhibited Radical Isomerization Cycles and Coupling Chains of Lipids and Alkenes with Alkane-thiols. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Cis-Trans Isomers – Fundamentals of Organic Chemistry. OpenStax Adaptation (Unizin). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting GC-MS Peak Tailing for (Z)-4-Nonenoic Acid

Welcome to the Advanced GC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address a notoriously difficult analytical challenge: the chromatographic behavior of short-to-medium...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced GC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address a notoriously difficult analytical challenge: the chromatographic behavior of short-to-medium chain unsaturated fatty acids.

(Z)-4-nonenoic acid is a 9-carbon monounsaturated fatty acid. While its cis-double bond at position 4 provides unique structural characteristics, it is its terminal carboxyl group (-COOH) that presents the primary obstacle in Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a mechanistic understanding of peak tailing, diagnostic workflows, and field-proven protocols to ensure sharp, symmetrical peaks and accurate quantification.

Part 1: Diagnostic Workflow Visualization

Before altering your sample preparation or dismantling your GC inlet, consult the diagnostic logic tree below. This system isolates chemical incompatibility (phase mismatch, lack of derivatization) from mechanical failures (dead volume, active sites).

G Start Peak Tailing Observed: (Z)-4-Nonenoic Acid CheckDeriv Is the sample derivatized (FAME)? Start->CheckDeriv DerivNo No (Free Fatty Acid) CheckDeriv->DerivNo No DerivYes Yes (FAME/TMS) CheckDeriv->DerivYes Yes CheckCol Using Acid-Modified Column (e.g., FFAP)? DerivNo->CheckCol CheckHardware Hardware Diagnostics: Inlet & Column DerivYes->CheckHardware ActionDeriv Perform BF3/MeOH Derivatization Success Symmetrical Peak (Tailing Factor < 1.2) ActionDeriv->Success CheckCol->ActionDeriv Yes (but still tailing) ActionCol Switch to FFAP/WAX Phase Column CheckCol->ActionCol No ActionCol->Success Hardware1 Trim 10-20 cm from Column Front CheckHardware->Hardware1 Hardware2 Replace Inlet Liner & Glass Wool CheckHardware->Hardware2 Hardware3 Check for Dead Volume (Installation) CheckHardware->Hardware3 Hardware1->Success Hardware2->Success Hardware3->Success

Diagnostic workflow for resolving GC-MS peak tailing in fatty acid analysis.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does underivatized (Z)-4-nonenoic acid exhibit severe peak tailing, even on a brand-new DB-5 column?

A: The root cause is a fundamental polarity mismatch and electrostatic interaction. In their free, underivatized form, carboxylic acids are highly polar and readily form strong hydrogen bonds. A standard DB-5 column (5% diphenyl/95% dimethylpolysiloxane) is non-polar. As the (Z)-4-nonenoic acid travels through the system, its polar carboxyl group interacts with residual, unshielded silanol groups (active sites) on the fused-silica column tubing and the glass inlet liner[1]. This adsorption-desorption lag creates a delayed elution of molecular subpopulations, manifesting as a tailing peak[2].

Q2: How does BF3/Methanol derivatization chemically resolve this tailing issue?

A: Derivatization neutralizes the problematic functional group. Boron trifluoride (BF3) acts as a strong Lewis acid catalyst. It protonates an oxygen atom of the carboxyl group on the (Z)-4-nonenoic acid, making the carbonyl carbon highly electrophilic and reactive[3]. Methanol then attacks this carbon, yielding a Fatty Acid Methyl Ester (FAME) and a water molecule[3]. By converting the polar -COOH group into a non-polar -COOCH3 group, you eliminate the hydrogen-bonding potential, allowing the molecule to partition smoothly into the stationary phase based on its boiling point and degree of unsaturation.

Q3: I derivatized my (Z)-4-nonenoic acid to a FAME, but I am still seeing tailing. What hardware is at fault?

A: If the chemical cause (polarity) has been neutralized, you are experiencing "volumetric" or "active site" tailing due to hardware degradation or poor installation.

  • Column Degradation: Oxygen exposure at high temperatures breaks down the stationary phase polymer, creating new acidic sites that retain even mildly polar compounds[2].

  • Dead Volume: If the fused-silica column is installed with the tip too low in a split/splitless inlet, the carrier gas cannot properly sweep the sample into the column, causing vapors to linger and trail into the column slowly[4].

  • Ragged Column Ends: Careless insertion of a column into a ferrule without making a clean, square cut exposes active silica surfaces to the sample[4].

Q4: I must analyze the free fatty acid without derivatization to preserve specific matrix components. Is this possible?

A: Yes, but it requires a specialized chromatographic environment. You must switch from a standard non-polar column to an acid-modified polar phase, such as a DB-FFAP (Free Fatty Acid Phase) or HP-INNOWax. These columns incorporate nitroterephthalic acid modified polyethylene glycol (PEG), which provides an acidic environment that suppresses the ionization of the fatty acid's carboxyl group, significantly reducing tailing without derivatization.

Part 3: Quantitative Data & System Suitability

To guide your method development, the following table summarizes the expected chromatographic behavior of (Z)-4-nonenoic acid under various analytical conditions. Note: A Tailing Factor (As) of 1.0 is perfectly symmetrical; As > 1.5 indicates severe tailing requiring intervention.

Analytical FormColumn Phase TypeTypical Tailing Factor ( As​ )Volatility / StabilityRecommendation
Free Acid DB-5 (Non-polar)2.5 - 3.5 (Severe)LowNot Recommended . Severe adsorption and loss of sensitivity.
Free Acid DB-FFAP (Acid-modified)1.1 - 1.3 (Acceptable)LowAcceptable for rapid screening where derivatization is impossible.
FAME Derivative DB-5 (Non-polar)1.0 - 1.1 (Excellent)HighGold Standard . Excellent peak shape and MS library matching.
FAME Derivative DB-WAX (Polar)1.0 - 1.1 (Excellent)HighGold Standard . Best for resolving complex cis/trans isomer mixtures.
TMS Derivative DB-5 (Non-polar)1.0 - 1.2 (Good)ModerateAlternative . Good shape, but TMS derivatives are moisture-sensitive.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, follow these step-by-step methodologies. Each protocol contains built-in validation checks.

Protocol A: Acid-Catalyzed Esterification (FAME Synthesis) via BF3/Methanol

Purpose: To neutralize the polar carboxyl group of (Z)-4-nonenoic acid for optimal GC-MS volatility and peak symmetry.

  • Sample Preparation: Weigh 1–25 mg of the (Z)-4-nonenoic acid sample (or lipid extract) into a 5–10 mL heavy-walled, screw-capped micro reaction vessel with a PTFE-lined cap[3],[1].

  • Reagent Addition: Add 2 mL of 12-14% w/w Boron Trifluoride (BF3) in Methanol[3],[1]. Validation Check: Ensure the BF3/MeOH reagent is fresh; degraded reagent will result in incomplete conversion and residual free acid tailing.

  • Esterification: Tightly cap the vial and heat in a water bath or heating block at 60 °C for 10 minutes[3].

  • Quenching & Extraction: Remove from heat and cool to room temperature. Add 1 mL of deionized water (to quench the reaction) and 1 mL of GC-grade hexane (to extract the FAMEs)[3],[1].

  • Phase Separation: Vortex vigorously for 1 minute. Allow the layers to separate (or centrifuge at 1,500 x g for 10 minutes)[1]. The highly non-polar FAMEs will partition into the upper hexane layer.

  • Drying: Carefully transfer the upper organic layer to a clean GC autosampler vial. Pass the liquid through a small bed of anhydrous sodium sulfate ( Na2​SO4​ ) to remove trace water[3],[1]. Water injected into the GC-MS will damage the column phase and cause baseline noise.

Protocol B: Capillary Column Trimming & Inlet Maintenance

Purpose: To eliminate active sites and dead volume causing volumetric peak tailing of derivatized samples.

  • Inlet Deactivation: Cool the GC inlet and oven. Remove the septum and inlet liner. Inspect the liner; if nonvolatile matrix residues (dark spots) are visible, discard and replace with a fresh, deactivated liner containing deactivated glass wool[2],[5].

  • Column Trimming: Remove the column from the inlet. Using a sapphire scribe or ceramic scorer wafer, lightly score the fused-silica tubing approximately 10–20 cm from the front end[6],[5].

  • Clean Break: Point the column end downward (to prevent silica fragments from falling inside) and snap the column at the score mark[6].

  • Validation Check (Critical): Examine the newly cut end with a 20x magnifying glass. The break must be perfectly square with no jagged edges or hanging polyimide coating[6]. A ragged cut guarantees peak tailing. If imperfect, cut again.

  • Reinstallation: Wipe the column with a Kimwipe moistened with methanol. Install the nut and ferrule, ensuring the column is inserted into the inlet to the exact depth specified by the manufacturer (usually 4-6 mm above the ferrule for Agilent split/splitless inlets) to prevent unswept dead volume[4],[5].

Part 5: References

  • Lab Manager - Troubleshooting Peak Tailing in Gas Chromatography Workflows. Available at:[Link]

  • LabRulez GCMS - Peak Shape Problems: Tailing Peaks. Available at:[Link]

  • LCGC International - Pinning Down Tailing Peaks. Available at: [Link]

  • Agilent / Restek Technical Documentation (Archived via Windows.net) - TROUBLESHOOTING GUIDE: GC/MS. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of (Z)-4-Nonenoic Acid from Plant Tissues

Welcome to the technical support center for the extraction and analysis of (Z)-4-nonenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isola...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction and analysis of (Z)-4-nonenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this specific medium-chain fatty acid from plant matrices. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our recommendations in established scientific principles.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section covers essential background knowledge that forms the basis for successful extraction.

Q1: What is (Z)-4-nonenoic acid, and what makes its extraction from plants challenging?

(Z)-4-nonenoic acid is a medium-chain monounsaturated fatty acid. Its extraction presents a unique set of challenges primarily due to its amphipathic nature—possessing both a nonpolar hydrocarbon tail and a polar carboxylic acid head group. This duality means it does not partition perfectly into strictly nonpolar or polar solvents. Furthermore, like many short- and medium-chain fatty acids, it can be volatile, and its presence in complex plant tissues at potentially low concentrations requires a robust and carefully optimized protocol to ensure high yield and purity.[1]

Q2: What is the single most critical step before starting a solvent-based extraction from fresh plant tissue?

Inactivating lipolytic enzymes. Plant tissues, especially when mechanically disrupted, release a host of enzymes like phospholipases and lipases that can rapidly degrade lipids, including free fatty acids, or alter their structure.[2][3] This enzymatic activity can drastically reduce your yield of (Z)-4-nonenoic acid and generate artifacts that complicate analysis.[2] The most effective strategy is to quench this activity immediately upon tissue harvesting and homogenization. A common and effective method is to homogenize the tissue in hot isopropanol (around 75°C) or to use a cold, acidified solvent system from the very beginning of the extraction process.[2][3]

Q3: Which solvent system is recommended for a baseline extraction of total lipids, including (Z)-4-nonenoic acid?

For a comprehensive extraction of total lipids from plant tissues, a biphasic solvent system like those used in the Folch or Bligh & Dyer methods is highly recommended.[3][4] These methods typically use a mixture of chloroform and methanol (e.g., 2:1, v/v).[4] The rationale is that this mixture, when combined with the endogenous water in the plant tissue, creates a single-phase system that can effectively solubilize both polar lipids (like phospholipids) and nonpolar lipids (like triacylglycerols).[2][4] (Z)-4-nonenoic acid, as a free fatty acid, will be efficiently extracted within this total lipid fraction. Subsequent addition of water or a salt solution induces a phase separation, partitioning the lipids into the chloroform layer and removing water-soluble contaminants.[2][4]

Q4: Is derivatization necessary for analyzing (Z)-4-nonenoic acid with Gas Chromatography (GC)?

Absolutely. Direct analysis of free fatty acids by GC is challenging due to the high polarity of the carboxyl group, which leads to poor peak shape (tailing), adsorption on the column, and inaccurate quantification.[5][6] Derivatization is essential to convert the polar carboxyl group into a less polar, more volatile ester. The most common approach is methylation to form a fatty acid methyl ester (FAME) , which exhibits excellent chromatographic behavior.[5]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the extraction workflow in a question-and-answer format.

Category A: Low or No Yield

Q: I performed the extraction, but my final yield of (Z)-4-nonenoic acid is extremely low or undetectable. What went wrong?

This is a common issue that can stem from several stages of the process. Let's break down the most likely culprits.

1. Ineffective Lipase Inactivation:

  • The Problem: As highlighted in the FAQs, active plant enzymes are a primary cause of target degradation. If you homogenized fresh tissue at room temperature in a neutral solvent, it's highly likely that lipases consumed your target molecule before it could be extracted.[2]

  • The Solution: Implement a lipase inactivation step immediately. Either boil the tissue sample in isopropanol for a few minutes before homogenization or conduct the initial homogenization in a pre-chilled, acidified chloroform/methanol mixture.[2][3]

2. Suboptimal Solvent Choice:

  • The Problem: Using a single, purely nonpolar solvent like n-hexane may not be efficient. While hexane is excellent for nonpolar lipids like triacylglycerols, it can struggle to efficiently extract free fatty acids due to the polarity of the carboxyl head group.[4][7]

  • The Solution: Use a combination solvent system with a polar component, such as chloroform/methanol or hexane/isopropanol.[8][9] The chloroform/methanol system is generally considered more exhaustive for total lipid recovery.[9]

3. Incomplete Cell Disruption:

  • The Problem: The solvent cannot extract what it cannot reach. Tough plant cell walls can prevent the solvent from penetrating the tissue and solubilizing the lipids within.

  • The Solution: Ensure the plant tissue is thoroughly homogenized. For dry samples, grinding to a fine, consistent powder is effective.[10] For fresh tissues, a high-speed mechanical homogenizer is necessary. Cryogenic grinding (using liquid nitrogen) is also an excellent option to aid disruption and keep the sample cold.

4. Loss During Solvent Evaporation:

  • The Problem: (Z)-4-nonenoic acid is more volatile than long-chain fatty acids. Aggressive heating or leaving the sample under high vacuum for extended periods during the solvent removal step can lead to significant loss of the final product.

  • The Solution: Evaporate the solvent gently using a stream of inert gas (like nitrogen) at a mild temperature (e.g., 30-40°C). Avoid heating to dryness if possible, leaving a small amount of solvent, before proceeding to the next step.

Decision-Making Workflow for Low Yield

The following diagram outlines a logical path for troubleshooting low extraction yields.

low_yield_troubleshooting start Start: Low/No Yield Detected q1 Was Lipase Inactivation Performed (e.g., hot isopropanol)? start->q1 sol1 Action: Implement immediate lipase inactivation protocol. [Ref: 4, 9] q1->sol1 No q2 What solvent system was used? q1->q2 Yes a1_no No a1_yes Yes sol1->q2 sol2 Action: Switch to a biphasic system (e.g., Folch method) for better recovery of polar lipids. [Ref: 14] q2->sol2 Purely Nonpolar (e.g., Hexane) q3 Was derivatization to FAMEs performed correctly? q2->q3 Biphasic (e.g., Chloroform/Methanol) a2_nonpolar Purely Nonpolar (e.g., Hexane) a2_biphasic Biphasic (e.g., Chloroform/Methanol) sol2->q3 sol3 Action: Ensure anhydrous conditions and use fresh derivatization reagents (e.g., BF3-Methanol). [Ref: 1, 6] q3->sol3 No / Unsure q4 Was the sample aggressively heated during solvent evaporation? q3->q4 Yes a3_no No / Unsure a3_yes Yes sol3->q4 sol4 Action: Use gentle evaporation (Nitrogen stream, <40°C) to prevent loss of volatile compounds. q4->sol4 Yes end Further investigation required: Consider SPE cleanup or alternative quantification methods. q4->end No a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting decision tree for low extraction yield.

Category B: Sample Purity and Analysis

Q: My final extract shows a good overall lipid yield, but the GC-MS chromatogram is complex and messy. How can I clean up my sample?

  • The Problem: Crude lipid extracts contain numerous compounds (pigments like chlorophyll, other lipid classes, etc.) that can interfere with the analysis of your target molecule.

  • The Solution: Solid-Phase Extraction (SPE). SPE is an excellent technique for fractionating your crude extract. You can use a silica-based SPE cartridge to separate lipids based on polarity. A typical elution scheme involves:

    • Eluting nonpolar lipids (e.g., triacylglycerols) with a nonpolar solvent like hexane or chloroform.

    • Eluting free fatty acids, including (Z)-4-nonenoic acid, with a slightly more polar solvent, such as diethyl ether containing a small percentage of acetic acid.

    • Eluting highly polar lipids (e.g., phospholipids) with methanol. This fractionation will provide a much cleaner sample for derivatization and GC-MS analysis.[11]

Q: My derivatization reaction seems inefficient, resulting in a small FAME peak and a large, tailing peak for the free acid. What's the cause?

  • The Problem: The esterification reaction used to form FAMEs is highly sensitive to water. Any residual water in your extract or in the reagents will inhibit the reaction.

  • The Solution:

    • Ensure a Dry Extract: Before adding the derivatization reagent, make sure your lipid extract is completely dry. Co-evaporating with a solvent like toluene can help azeotropically remove residual water.

    • Use High-Quality Reagents: Use fresh, high-purity, anhydrous derivatization reagents (e.g., boron trifluoride in methanol or anhydrous methanolic-HCl).[12] Store them properly under inert gas and away from moisture.

    • Sufficient Reaction Time/Temperature: Ensure the reaction proceeds for the recommended time and at the correct temperature (e.g., 60°C for 5-10 minutes for BCl3-methanol) to drive the reaction to completion.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them as needed for your specific plant matrix.

Overall Experimental Workflow

The diagram below illustrates the complete process from tissue preparation to final analysis.

workflow cluster_extraction Extraction & Purification cluster_analysis Analysis prep 1. Sample Preparation (Grind Tissue, Add Internal Standard) inactivate 2. Lipase Inactivation (Hot Isopropanol) prep->inactivate extract 3. Solvent Extraction (Chloroform:Methanol) inactivate->extract phase_sep 4. Phase Separation (Add 0.9% KCl Solution) extract->phase_sep collect 5. Collect Organic Phase (Crude Lipid Extract) phase_sep->collect spe 6. (Optional) SPE Cleanup (Isolate Free Fatty Acid Fraction) collect->spe derivatize 7. Derivatization (Convert to FAMEs) spe->derivatize gcms 8. GC-MS Analysis (Quantify FAMEs) derivatize->gcms

Caption: General workflow for (Z)-4-nonenoic acid extraction.

Protocol 1: Modified Bligh & Dyer Extraction for Plant Tissue

This protocol is adapted for robustly extracting total lipids while inactivating lipolytic enzymes.

Materials:

  • Fresh plant tissue (1 g)

  • Isopropanol (with 0.01% BHT as an antioxidant)

  • Chloroform

  • Methanol

  • 0.9% (w/v) KCl solution

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Glass homogenizer or bead beater

  • Centrifuge and glass centrifuge tubes

Procedure:

  • Preparation: Weigh 1 g of fresh plant tissue. Add a known amount of internal standard (e.g., 100 µg of C17:0) to the tissue. This is critical for accurate quantification.

  • Lipase Inactivation: Add 5 mL of boiling isopropanol (containing 0.01% BHT) directly to the tissue and homogenize for 1-2 minutes.[2] This step denatures the lipolytic enzymes.

  • Initial Extraction: To the isopropanol slurry, add 5 mL of chloroform and 2.5 mL of methanol. Homogenize for another 2-3 minutes to create a monophasic solution.

  • Phase Separation: Transfer the homogenate to a glass centrifuge tube. Add 5 mL of chloroform and 5 mL of 0.9% KCl solution. Vortex thoroughly for 1 minute.[2]

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to achieve a clean phase separation. You will see two layers: an upper aqueous/methanol layer and a lower green chloroform layer containing the lipids.

  • Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Re-extraction (Optional but Recommended): To maximize yield, add another 2 mL of chloroform to the remaining upper phase and solids, vortex, centrifuge, and collect the lower phase again. Combine this with the first extract.

  • Solvent Removal: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen. The resulting lipid film is now ready for derivatization.

Protocol 2: Derivatization to FAMEs with Boron Trifluoride-Methanol

This is a widely used and effective method for preparing FAMEs for GC-MS analysis.[6][10]

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride-methanol (BF3-Methanol) reagent (12-14% w/w)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • Reaction Setup: Re-dissolve the dried lipid extract in 1 mL of hexane. Add 2 mL of 12% BF3-Methanol reagent to the vial.

  • Esterification: Cap the vial tightly and heat at 60°C for 10 minutes in a heating block. The solution should be clear.

  • Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the hexane containing your FAMEs.

  • Collection and Drying: Carefully transfer the upper hexane layer to a new, clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the dried hexane solution to a GC autosampler vial. The sample is now ready for injection into the GC-MS.

Part 4: Data Summary & Advanced Techniques
Solvent System Comparison

The choice of solvent significantly impacts extraction efficiency, particularly for different lipid classes.

Solvent SystemPolarity Index (Snyder)AdvantagesDisadvantagesPrimary Target Lipids
n-Hexane 0.1Highly selective for nonpolar lipids; low cost.Inefficient for polar lipids and free fatty acids.[7]Triacylglycerols, sterol esters.
Hexane:Isopropanol (3:2) ~2.9Less toxic than chloroform; good general-purpose extractor.May be less efficient than C:M for highly polar lipids.[9]Total lipids.
Chloroform:Methanol (2:1) ~5.4Considered the "gold standard" for exhaustive total lipid extraction.[3][9]Toxic (chloroform); extracts many non-lipid contaminants.Total lipids (polar and nonpolar).
Supercritical CO₂ ~0 (tunable)"Green" solvent; highly selective; no residual solvent.High initial equipment cost; requires polar co-solvent (e.g., ethanol) for polar compounds.[13][14]Primarily nonpolar; tunable for others.

Polarity index values are approximate and depend on the exact mixture ratios.

A Note on Advanced Techniques: Supercritical Fluid Extraction (SFE)

For researchers seeking environmentally friendly and highly selective extraction methods, SFE presents a powerful alternative.[15] By using supercritical CO₂, a non-toxic and non-flammable solvent, lipids can be extracted without organic solvent residue. The polarity of supercritical CO₂ can be "tuned" by adjusting pressure and temperature, or by adding a polar co-solvent like ethanol.[13][14] This allows for the selective extraction of different lipid classes. While the initial investment is high, SFE offers unparalleled precision and is ideal for developing scalable, clean extraction processes.[16][17]

References
  • AAFCO. (n.d.). Crude Fat Methods – Considerations. AAFCO. [Link]

  • Shiva, S., & Baskin, J. D. (2020). Lipid Isolation from Plants. Methods in Molecular Biology, 2098, 1-8. [Link]

  • Various Authors. (2015). Does anyone know about extracting fatty acids from plant materials? ResearchGate. [Link]

  • Napolitano, M., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Applied Sciences, 10(22), 8056. [Link]

  • Al-Hamimi, S., et al. (2016). Comparison of ambient solvent extraction methods for the analysis of fatty acids in non-starch lipids of flour and starch. Journal of the Science of Food and Agriculture, 96(11), 3795-3803. [Link]

  • Christie, W. W. (2019). Preparation of Lipid Extracts from Tissues. AOCS Lipid Library. [Link]

  • Agar, O. T., et al. (2014). Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil. Grasas y Aceites, 65(1), e009. [Link]

  • Amila, M. M. I., & Priyashantha, H. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 13(8), 6863-6874. [Link]

  • Ghasemi, E., et al. (2015). Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design. Journal of the Brazilian Chemical Society, 26(2), 257-266. [Link]

  • Carré, P., et al. (2025). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality. OCL - Oilseeds and fats, Crops and Lipids, 32, 6. [Link]

  • Elgersma, A., et al. (2003). Comparison of methods for determining the fatty acid composition of photosynthetic tissues. Animal Feed Science and Technology, 107(1-4), 137-149. [Link]

  • Bauer, F. F., & Divol, B. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(11), 3326. [Link]

  • Sovová, H. (2014). Extraction of Triacylglycerols and Fatty Acids Using Supercritical Fluids - Review. The Open Chemical Engineering Journal, 8, 1-17. [Link]

  • de Andrade, K. S., et al. (2025). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. Foods, 14(12), 1845. [Link]

  • Raventós, M., et al. (2002). Supercritical Fluid Extraction of Plant Flavors and Fragrances. Journal of Agricultural and Food Chemistry, 50(6), 1657-1661. [Link]

  • Prasad, R., et al. (2011). Supercritical CO2 extraction of fatty oil from flaxseed and comparison with screw press expression and solvent extraction. Journal of the American Oil Chemists' Society, 88(5), 725-731. [Link]

  • Boskou, D. (2000). Solid Phase Extraction: Applications to the Chromatographic Analysis of Vegetable Oils and Fats. Grasas y Aceites, 51(1-2), 65-71. [Link]

  • Molaro, A., et al. (2020). Supercritical Fluid Extraction of the Seed Fatty Oil: Sensitivity to the Solute Axial Dispersion. Industrial & Engineering Chemistry Research, 59(39), 17398-17407. [Link]

  • Viau, M., et al. (2024). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Methods and Protocols in Food Science, 10.1007/978-1-0716-3758-6_2. [Link]

  • Li, X., et al. (2015). Extraction and determination of short-chain fatty acids in biological samples. Chinese Journal of Chromatography, 33(8), 831-837. [Link]

Sources

Optimization

purification techniques for removing impurities from synthesized (Z)-4-nonenoic acid

Welcome to the technical support guide for the purification of synthesized (Z)-4-nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of synthesized (Z)-4-nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the post-synthesis workup of this unsaturated fatty acid. The following sections provide in-depth, experience-driven answers to frequently asked questions and detailed protocols for the most effective purification techniques.

Section 1: Initial Assessment & Purification Strategy

This section addresses the preliminary questions researchers face after synthesizing crude (Z)-4-nonenoic acid. A proper initial assessment is critical for selecting the most efficient purification workflow.

Q1: What are the most common impurities I should expect in my crude (Z)-4-nonenoic acid?

The impurity profile of your crude product is intrinsically linked to your synthetic route. However, several classes of impurities are common across various methods (e.g., Wittig reaction, alkyne reductions).

Common Impurities in Crude (Z)-4-Nonenoic Acid Synthesis:

Impurity ClassSpecific ExamplesOrigin / RationalePrimary Removal Technique(s)
Geometric Isomers (E)-4-nonenoic acid (trans-isomer)Incomplete stereoselectivity of the synthesis (e.g., Wittig reaction conditions not fully optimized for Z-selectivity).[1]Argentation Chromatography
Saturated Analogs Nonanoic acidOver-reduction of alkyne precursors or impurities in starting materials.Low-Temperature Crystallization, Urea Inclusion
Reaction Reagents/Byproducts Triphenylphosphine oxide (TPPO)A common byproduct of the Wittig reaction.[1]Column Chromatography, Vacuum Distillation
Unreacted Starting Materials Varies by synthetic route (e.g., aldehydes, phosphonium salts)Incomplete reaction conversion.Acid-Base Extraction, Column Chromatography
Solvents THF, Diethyl ether, Hexane, etc.Residual solvents from the reaction and initial workup.Vacuum Distillation, Rotary Evaporation
Polymerized Material High molecular weight oligomersCan form under harsh thermal conditions (e.g., high-temperature distillation without vacuum).[2]Vacuum Distillation
Q2: I have my crude product. What is a general purification strategy to follow?

A multi-step approach is almost always necessary to achieve high purity. A robust general strategy involves removing impurities in order of decreasing difference in physicochemical properties compared to your target compound. A typical workflow begins with a simple liquid-liquid extraction to remove neutral impurities, followed by more selective techniques targeting specific contaminants like geometric isomers or saturated byproducts.

The following diagram outlines a logical workflow for purifying crude (Z)-4-nonenoic acid.

G cluster_0 Phase 1: Bulk Purification cluster_1 Phase 2: Targeted Purification (Select based on Impurity Profile) A Crude Synthesized (Z)-4-nonenoic Acid B Acid-Base Extraction A->B Dissolve in ether, extract with NaHCO3 C Product Enriched in Acidic Compounds B->C Acidify aqueous layer, extract with ether D Vacuum Distillation (Removes high-boilers) C->D High-boiling impurities (e.g., TPPO) present? E Low-Temp. Crystallization (Removes saturated acids) C->E Saturated impurities present? F Argentation Chromatography (Removes E-isomer) C->F E-isomer impurity present? Z High-Purity (Z)-4-nonenoic Acid D->Z E->Z F->Z G start Analyze Crude Product q1 Main impurity is E-isomer? start->q1 q2 Main impurity is Saturated Acid? q1->q2 No proc1 Primary Method: Argentation Chromatography q1->proc1 Yes q3 Main impurity is High-Boiling Residue? q2->q3 No proc2 Primary Method: Low-Temp. Crystallization q2->proc2 Yes proc3 Primary Method: Vacuum Distillation q3->proc3 Yes proc4 Consider multi-step purification: 1. Acid-Base Extraction 2. Distillation/Crystallization q3->proc4 No / Multiple Impurities end_node Pure (Z)-4-nonenoic acid proc1->end_node proc2->end_node proc3->end_node proc4->end_node

Sources

Reference Data & Comparative Studies

Validation

Comparative Sensory and Chemical Profiling of (Z)-4-Nonenoic Acid vs. (E)-4-Nonenoic Acid in Flavor Formulation

Executive Summary In the realm of flavor chemistry and drug formulation, the stereochemistry of unsaturated aliphatic acids dictates profound differences in sensory perception and receptor binding affinity. The geometric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of flavor chemistry and drug formulation, the stereochemistry of unsaturated aliphatic acids dictates profound differences in sensory perception and receptor binding affinity. The geometric isomers of 4-nonenoic acid—specifically the cis (Z) and trans (E) configurations—serve as a prime example of stereoisomeric divergence. While they share identical molecular weights and similar boiling points, their distinct spatial conformations lead to radically different organoleptic properties. This guide provides an objective, data-driven comparison of (Z)-4-nonenoic acid and (E)-4-nonenoic acid, detailing their flavor profiles, receptor mechanics, and analytical validation protocols.

Chemical Structure & Causality of Flavor Perception

The fundamental difference in flavor profile between the two isomers is rooted in their molecular geometry. The (Z)-isomer features a cis double bond at the C4 position, which introduces a rigid 30-degree "kink" into the aliphatic chain. This bent conformation allows the molecule to fit precisely into specific, high-affinity olfactory receptor (OR) pockets, triggering a strong signal cascade at very low concentrations (parts-per-billion range). Consequently, (Z)-4-nonenoic acid exhibits delicate, desirable notes often described as creamy, dairy, or green.

Conversely, the (E)-isomer possesses a trans double bond, resulting in a linear, extended conformation that closely mimics saturated fatty acids. This linear structure causes a steric mismatch with high-affinity receptors, forcing it to bind to broader, low-affinity receptors. As a result, (E)-4-nonenoic acid requires a much higher concentration to be detected and is typically perceived as waxy, fatty, or even rancid.

ReceptorBinding Z_Isomer (Z)-4-Nonenoic Acid (Bent Conformation) OR_Z High-Affinity Olfactory Receptor (Specific Binding Pocket) Z_Isomer->OR_Z Steric Fit E_Isomer (E)-4-Nonenoic Acid (Linear Conformation) OR_E Low-Affinity/Broad Receptor (Non-specific Binding) E_Isomer->OR_E Steric Mismatch Perception_Z Creamy / Dairy / Green Notes Low Odor Threshold OR_Z->Perception_Z Strong Signal Perception_E Waxy / Fatty / Rancid Notes High Odor Threshold OR_E->Perception_E Weak Signal

Fig 1: Mechanistic pathway of stereoisomer-specific olfactory receptor activation and perception.

Quantitative Sensory Comparison

The divergent receptor affinities directly impact the regulatory and commercial viability of these compounds. (Z)-4-nonenoic acid is highly valued in the flavor industry, particularly in Japan where it is an approved food additive under the Food Sanitation Act[1]. In contrast, (E)-4-nonenoic acid is generally not recommended for flavor use[2] due to its harsh profile.

Property(Z)-4-Nonenoic Acid(E)-4-Nonenoic Acid
CAS Number 49580-58-735329-50-1
Stereochemistry Cis (Bent aliphatic chain)Trans (Linear aliphatic chain)
Primary Odor Descriptors Creamy, dairy, green, slightly fruityWaxy, fatty, rancid, harsh
Relative Odor Threshold Low (ppb range)High (ppm range)
Regulatory Status Approved Food Additive (Japan FSA)Not recommended for flavor use
Primary Application Dairy reconstitution, lactone precursorsChemical intermediate

Furthermore, 4-nonenoic acid acts as a critical precursor. When hydroxylated and cyclized, it forms lactones (e.g., 5-hydroxy-4-nonenoic acid lactone) that are essential for imparting authentic deep-fat fried flavors[3] to oils and savory formulations.

Experimental Methodology: Sensory & Analytical Evaluation

To objectively compare the flavor profiles of these isomers without subjective human bias, a self-validating Gas Chromatography-Olfactometry (GC-O) paired with Mass Spectrometry (MS) protocol must be employed.

Protocol: Parallel GC-O/MS Analysis via Aroma Extract Dilution Analysis (AEDA)
  • Volatile Extraction (SPME): Utilize Solid-Phase Microextraction (SPME) with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to extract headspace volatiles from a standardized aqueous matrix at 40°C for 30 minutes.

    • Causality: SPME is a solventless technique that avoids the thermal degradation artifacts common in distillation, thereby preserving the delicate, native Z/E isomer ratio.

  • Chiral Chromatographic Separation: Inject the desorbed sample into a GC equipped with a polar capillary column (e.g., DB-WAX).

    • Causality: Polar stationary phases interact with the slight dipole moment differences between the geometric isomers, effectively resolving them where non-polar columns fail.

  • Effluent Splitting & Parallel Detection: Route the column effluent through a 1:1 deactivated glass splitter. Direct 50% of the flow to a Mass Spectrometer (for absolute structural confirmation via m/z fragmentation) and 50% to a heated Olfactory Detection Port (ODP).

  • Flavor Dilution (FD) Quantification: Perform sequential 1:3 dilutions of the original extract. The highest dilution at which a trained panelist can still detect the specific odor at the ODP determines the FD factor.

    • Causality: This establishes a mathematically rigorous Odor Activity Value (OAV), proving that the (Z)-isomer's lower threshold is a function of receptor affinity, not merely concentration.

GCWorkflow SamplePrep Sample Prep (SPME) GC_Separation High-Res GC (Polar Column) SamplePrep->GC_Separation Volatiles Splitter Effluent Splitter GC_Separation->Splitter Eluent MS_Detector Mass Spectrometry (Structural ID) Splitter->MS_Detector 50% O_Detector Olfactometry Port (Sensory Eval) Splitter->O_Detector 50% Data_Sync Data Sync (Aromagram) MS_Detector->Data_Sync m/z O_Detector->Data_Sync Sensory

Fig 2: Self-validating GC-O/MS workflow for parallel structural and sensory quantification.

Application Insights for Drug & Flavor Development

For formulation scientists, the selection between Z and E isomers is critical. The (Z)-isomer is indispensable for reconstituting authentic dairy, coconut, and melon profiles in oral suspensions or nutritional beverages, effectively masking the bitterness of active pharmaceutical ingredients (APIs). The (E)-isomer, while lacking direct flavor utility, remains a valuable chemical intermediate in the synthesis of complex polyketides and marine-derived cyclodepsipeptides.

References

  • Specifications and Standards for Foods, Food Additives, etc.

    • Source: Ministry of Foreign Affairs of Japan
    • URL:[Link]

  • (E)-4-nonenoic acid, 35329-50-1

    • Source: The Good Scents Company
    • URL:[Link]

  • Synthesis of some unsaturated lactones and their relationship to deep-f

    • Source: ResearchG
    • URL:[Link]

Sources

Comparative

Structural and Metabolic Divergence of Positional Isomers: A Comprehensive Guide to (Z)-3-Nonenoic Acid vs. (Z)-4-Nonenoic Acid

As a Senior Application Scientist in lipidomics and drug development, I frequently encounter the analytical and biological challenges posed by positional lipid isomers. A single methylene shift in the carbon backbone—suc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in lipidomics and drug development, I frequently encounter the analytical and biological challenges posed by positional lipid isomers. A single methylene shift in the carbon backbone—such as the difference between (Z)-3-nonenoic acid and (Z)-4-nonenoic acid —fundamentally alters both the physical behavior of the molecule in chromatographic matrices and its enzymatic kinetics during mitochondrial β -oxidation.

This guide objectively compares the structural properties, metabolic fates, and analytical separation methodologies for these two 9-carbon monounsaturated fatty acids, providing actionable protocols for researchers and drug development professionals.

Structural & Physicochemical Profiling

Both (Z)-3-nonenoic acid and (Z)-4-nonenoic acid are medium-chain unsaturated fatty acids sharing the same molecular formula ( C9​H16​O2​ ) and molecular weight (156.22 g/mol )[1][2]. However, the proximity of the cis (Z) double bond to the carboxylate group dictates their chemical reactivity and spatial conformation.

The Δ3 double bond in (Z)-3-nonenoic acid creates a β,γ -unsaturated system, which exhibits different electronic induction effects compared to the γ,δ -unsaturated system of the Δ4 isomer. These subtle differences influence their lipophilicity (XLogP3) and how they interact with enzyme active sites.

Table 1: Quantitative Comparison of Physicochemical Properties
Property(Z)-3-Nonenoic Acid(Z)-4-Nonenoic Acid
CAS Number 41653-98-949580-58-7
PubChem CID 531258744135581
Double Bond Position Δ3 (between C3 and C4) Δ4 (between C4 and C5)
Molecular Formula C9​H16​O2​ C9​H16​O2​
Molecular Weight 156.22 g/mol 156.22 g/mol
Predicted XLogP3 2.82.6
Primary Industrial Use Flavoring Agent / Organic SynthesisFlavoring Agent / Food Additive

Data sourced from the[1][2] and [3].

Metabolic Divergence: The β -Oxidation Bypass

The most critical distinction between these two isomers lies in their cellular metabolism. In drug development, understanding lipid metabolism is paramount, as aberrant β -oxidation is linked to numerous metabolic disorders[4]. The position of the double bond dictates entirely different enzymatic bypass mechanisms during mitochondrial β -oxidation.

  • (Z)-3-Nonenoic Acid Metabolism: Because the double bond is already at the β,γ position, it bypasses the first standard step of β -oxidation (catalyzed by Acyl-CoA dehydrogenase). Instead, it requires a single auxiliary enzyme— Δ3,Δ2 -enoyl-CoA isomerase —to shift the cis- Δ3 double bond to a trans- Δ2 configuration, allowing standard hydration and cleavage to proceed[4].

  • (Z)-4-Nonenoic Acid Metabolism: The Δ4 double bond presents a more complex metabolic hurdle. After the first dehydrogenase step, a trans-2, cis-4-dienoyl-CoA intermediate is formed. Resolving this requires 2,4-dienoyl-CoA reductase (which consumes cellular NADPH), followed by the enoyl-CoA isomerase[4].

Field-Proven Insight: The requirement of NADPH for the metabolism of (Z)-4-nonenoic acid means that high concentrations of Δ4 isomers can alter the cellular redox state, a critical consideration when designing lipid-based delivery vehicles or studying mitochondrial toxicity.

BetaOxidation cluster_3 (Z)-3-Nonenoyl-CoA Metabolism cluster_4 (Z)-4-Nonenoyl-CoA Metabolism A (Z)-3-Nonenoyl-CoA B trans-2-Nonenoyl-CoA A->B Δ3,Δ2-enoyl-CoA isomerase C Standard β-Oxidation (Chain Shortening) B->C Hydration & Cleavage D (Z)-4-Nonenoyl-CoA E trans-2, cis-4-Dienoyl-CoA D->E Acyl-CoA Dehydrogenase F trans-3-Enoyl-CoA E->F 2,4-Dienoyl-CoA Reductase (NADPH dependent) G trans-2-Enoyl-CoA F->G Δ3,Δ2-enoyl-CoA isomerase H Standard β-Oxidation (Chain Shortening) G->H Hydration & Cleavage

Fig 1: Divergent mitochondrial β-oxidation pathways for (Z)-3-nonenoic and (Z)-4-nonenoic acids.

Analytical Resolution: Separating Positional Isomers

A common pitfall in lipidomic profiling is relying on standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with C18 columns. Positional isomers like 3-nonenoic and 4-nonenoic acid possess nearly identical hydrophobicity, resulting in co-elution and poor baseline resolution[5].

To achieve objective, quantifiable separation, researchers must exploit the π -electrons of the double bonds using Silver-Ion Chromatography ( Ag+ -HPLC) . Silver ions reversibly complex with the double bonds; the varying steric hindrance between a C3 and C4 double bond dictates the retention time.

Self-Validating Protocol: Ag+ -HPLC Separation Workflow

Rationale: This protocol is designed as a self-validating system. By utilizing an internal standard and a specific derivatization step, we eliminate false positives caused by column bleed or isobaric interference.

  • Sample Preparation & Derivatization:

    • Action: Convert free nonenoic acids to Fatty Acid Methyl Esters (FAMEs) using 14% Boron trifluoride ( BF3​ ) in methanol (incubate at 60°C for 30 mins). Extract with hexane.

    • Validation Step: Run a method blank containing only the internal standard (e.g., heptadecanoic acid, C17:0) to verify the absence of background lipid contamination.

  • Chromatographic Equilibration:

    • Action: Utilize a specialized Silver-Ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm). Equilibrate with a mobile phase of 0.1% Acetonitrile in Hexane (isocratic).

  • Injection & Separation:

    Action: Inject 10 μL of the FAME extract at a flow rate of 1.0 mL/min. The (Z)-4-nonenoic acid methyl ester will typically elute slightly before the (Z)-3-nonenoic acid methyl ester due to subtle differences in the Ag+

    π complex stability.
  • Validation Step: Perform a spike-recovery test using a certified reference standard of (Z)-3-nonenoic acid. A proportional increase in the target peak area confirms isomer identity.

  • High-Resolution Mass Spectrometry (HRMS) Detection:

    • Action: Interface the HPLC with an APCI-MS/MS system. Monitor the specific [M+H]+ precursor ion ( m/z 171.13 for the methyl esters) and distinct fragmentation patterns to confirm chain length.

AnalyticalWorkflow N1 1. Lipid Extraction (Folch Method) N2 2. Derivatization (Methylation) N1->N2 N3 3. Ag+-HPLC (Silver-Ion Sep) N2->N3 N4 4. MS/MS Detection (High-Res Mass Spec) N3->N4 N5 5. Data Analysis (Isomer Resolution) N4->N5

Fig 2: Step-by-step analytical workflow for resolving positional nonenoic acid isomers.

Conclusion & Application Summary

While (Z)-3-nonenoic acid and (Z)-4-nonenoic acid may appear interchangeable on a basic structural level, their applications and biological impacts are distinctly different. Both are utilized as specialized flavoring agents and food additives (notably within the Japanese food industry)[3], but in pharmaceutical and lipidomic research, distinguishing between them is non-negotiable.

The requirement of NADPH during the β -oxidation of (Z)-4-nonenoic acid makes it an important variable in metabolic flux studies[4], while (Z)-3-nonenoic acid serves as a more direct substrate for enoyl-CoA isomerase investigations. By implementing targeted analytical techniques like Ag+ -HPLC[5], researchers can ensure high-fidelity data when comparing these positional isomers.

References

  • National Institutes of Health (NIH) PubChem. "3-Nonenoic acid, (3Z)- | C9H16O2 | CID 5312587". PubChem Database.[Link]

  • National Institutes of Health (NIH) PubChem. "4-Nonenoic acid | C9H16O2 | CID 44135581". PubChem Database.[Link]

  • Google Patents. "US20190290642A1 - Therapy for Mitochondrial Fatty Acid Beta-Oxidation and Transport Disorders".
  • Leffingwell & Associates. "Japanese Flavoring Agents as Food Additives". Flavor & Fragrance Industry Data. [Link]

Sources

Validation

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of Nonenoic Acid Isomers

Introduction & Scientific Context Nonenoic acid (C9H16O2) is a medium-chain monounsaturated fatty acid (MUFA) that exists as multiple positional and geometric isomers, including 2-nonenoic, 3-nonenoic, and 8-nonenoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Nonenoic acid (C9H16O2) is a medium-chain monounsaturated fatty acid (MUFA) that exists as multiple positional and geometric isomers, including 2-nonenoic, 3-nonenoic, and 8-nonenoic acids. These isomers possess distinct biochemical origins and applications, ranging from biomarkers of lipid peroxidation to critical components in flavor, fragrance, and insect pheromone biosynthesis[1].

Differentiating these isomers using standard mass spectrometry (MS) presents a fundamental analytical challenge. Under standard 70 eV Electron Ionization (EI), the molecular ion of an underivatized MUFA undergoes extensive double-bond migration prior to fragmentation. The internal energy imparted by ionization allows the π -bond to "wander" along the aliphatic chain via successive hydrogen shifts, resulting in nearly identical mass spectra for positional isomers. To achieve precise localization of the carbon-carbon double bond (C=C), researchers must employ specialized derivatization or adduct-formation strategies that "fix" the bond in place[2].

Mechanistic Principles of Isomer Differentiation

As an application scientist, selecting the correct MS workflow requires understanding the gas-phase causality behind each method. The two most robust, field-proven techniques rely on entirely different chemical principles:

A. Dimethyl Disulfide (DMDS) Derivatization (GC-EI-MS)

DMDS derivatization is the gold standard for GC-MS analysis of MUFAs[1]. The reaction utilizes iodine to catalyze the electrophilic addition of DMDS across the C=C bond, converting a mobile double bond into a sterically bulky, fixed vicinal bis(methylthio) ether.

  • The Causality: During EI, ionization predominantly removes an electron from one of the sulfur atoms. This strongly directs α -cleavage precisely between the two original double-bond carbons.

  • Self-Validation: This creates a self-validating spectral system. The cleavage produces two diagnostic fragment ions (Fragment A containing the carboxyl terminus, and Fragment B containing the aliphatic terminus). The sum of the m/z values of Fragment A and Fragment B must perfectly equal the mass of the molecular ion (m/z 264 for nonenoic acid methyl ester DMDS derivatives).

B. Alkaline Earth Metal Cationization (LC-ESI-MS/MS)

For LC-MS workflows where chemical derivatization is impractical, metal-ion cationization offers a powerful alternative[2]. By complexing the fatty acid with divalent alkaline earth metals (e.g., Ba²⁺, Ca²⁺), the gas-phase fragmentation pathways are fundamentally altered.

  • The Causality: In ESI, forming a [M−H+Ba]+ adduct strongly localizes the charge at the metal center, which is coordinated to the carboxylate. During Collision-Induced Dissociation (CID), this forces "charge-remote fragmentations" (CRF) along the aliphatic chain.

  • Self-Validation: The cleavage proceeds via a 1,4-hydrogen elimination mechanism, yielding a regular series of 14 Da losses (corresponding to CH2​ groups). When the fragmentation reaches the rigid double bond, this 14 Da series is abruptly interrupted by a diagnostic 54 Da mass gap, unambiguously pinpointing the vinylic carbons[2].

Workflow Comparison

MS_Workflow Sample Nonenoic Acid Isomers (C9H16O2) GCMS_Path GC-EI-MS Workflow Sample->GCMS_Path LCMS_Path LC-ESI-MS/MS Workflow Sample->LCMS_Path Deriv DMDS Derivatization (I2 catalyst, 60°C) GCMS_Path->Deriv Adduct Metal Cationization (Ba2+ or Ca2+ addition) LCMS_Path->Adduct EI_Frag Electron Ionization (70 eV) Specific C-C Cleavage Deriv->EI_Frag Data Isomer Differentiation & Double Bond Localization EI_Frag->Data CID_Frag Collision-Induced Dissociation Charge-Remote Fragmentation Adduct->CID_Frag CID_Frag->Data

Parallel MS workflows for localizing double bonds in nonenoic acid isomers.

Experimental Methodologies

Protocol 1: DMDS Derivatization for GC-EI-MS

This protocol converts nonenoic acids into volatile methyl esters (FAMEs) prior to DMDS addition, ensuring optimal chromatographic resolution.

  • Esterification: Dissolve 1 mg of the nonenoic acid isomer mixture in 1 mL of methanolic BF3​ (14% w/v). Heat at 60°C for 15 minutes. Extract the resulting FAMEs with 1 mL of hexane and evaporate under a gentle nitrogen stream.

  • DMDS Addition: To the dried residue, add 100 µL of dimethyl disulfide (DMDS) and 20 µL of an iodine catalyst solution (60 mg/mL in diethyl ether).

  • Incubation: Seal the reaction vial tightly and incubate at 60°C for 40 minutes to drive the electrophilic addition to completion.

  • Quenching & Extraction: Add 1 mL of aqueous sodium thiosulfate (5% w/v) and vortex to reduce the unreacted iodine (the solution will turn from brown to colorless). Extract the DMDS derivatives with 500 µL of hexane.

  • Acquisition: Inject 1 µL into a GC-EI-MS system operating at 70 eV. Utilize a non-polar capillary column (e.g., DB-5MS) with an oven gradient from 100°C to 280°C at 10°C/min.

Protocol 2: Barium Cationization for LC-ESI-MS/MS

This protocol is ideal for rapid, direct-infusion or LC-coupled analysis without the need for thermal incubation[2].

  • Sample Preparation: Dissolve the nonenoic acid sample in LC-MS grade methanol to a final concentration of 10 µM.

  • Cationization Agent: Prepare a fresh 1 mM solution of Barium Acetate ( Ba(OAc)2​ ) in methanol.

  • Adduct Formation: Mix the nonenoic acid sample and the barium solution in a 1:1 (v/v) ratio immediately prior to injection.

  • MS/MS Acquisition: Introduce the mixture into the ESI source in positive ion mode. Isolate the [M−H+138Ba]+ precursor ion (m/z 293).

  • Fragmentation: Apply CID using nitrogen as the collision gas (optimal collision energy: 25–35 eV) to induce charge-remote fragmentation.

Comparative Data Analysis

The structural assignment of nonenoic acid isomers relies on identifying specific mass fragments. Table 1 outlines the theoretical diagnostic ions generated via the DMDS GC-MS workflow. Because the molecular ion of the derivatized methyl ester is m/z 264, the exact position of the double bond is revealed by the masses of the two fragments resulting from the cleavage of the C-C bond between the methylthio groups.

Table 1: Diagnostic EI-MS Fragment Ions for DMDS-Derivatized Nonenoic Acid Methyl Esters

IsomerDouble Bond PositionFragment A (Carboxyl-containing, m/z)Fragment B (Terminal-containing, m/z)Validation Sum (m/z)
2-Nonenoic Acid Δ2 ( α,β -unsaturated)119145264
3-Nonenoic Acid Δ3 133131264
8-Nonenoic Acid Δ8 (Terminal)20361264

Note: Fragment A corresponds to [CH3​−O−CO−(CH2​)x​−CH(SCH3​)]+ and Fragment B corresponds to [CH3​−(CH2​)y​−CH(SCH3​)]+ . For 8-nonenoic acid, the terminal fragment is the highly stable [CH2​(SCH3​)]+ ion at m/z 61[3].

Table 2: Diagnostic Features of ESI-MS/MS Barium Adducts ( [M−H+Ba]+ )

IsomerPrecursor Ion (m/z)Diagnostic CID Feature (Charge-Remote Fragmentation)
2-Nonenoic Acid 293Suppressed initial 14 Da losses; immediate 54 Da mass gap adjacent to the carboxylate-metal complex.
3-Nonenoic Acid 293Single 14 Da loss followed by a 54 Da mass gap.
8-Nonenoic Acid 293Continuous series of six 14 Da losses, terminated by a 54 Da mass gap at the aliphatic tail.

Conclusion

While both methods successfully differentiate nonenoic acid isomers, the choice depends on the laboratory setup. The DMDS GC-MS method provides unambiguous, easily interpretable binary fragments that perfectly sum to the molecular ion, ensuring high trustworthiness. Conversely, the Barium cationization LC-MS/MS method eliminates lengthy derivatization steps, making it highly suitable for high-throughput lipidomics where intact molecular analysis is preferred.

References

  • Conversion of Unsaturated Short- to Medium-Chain Fatty Acids by Unspecific Peroxygenases MDPI URL:[Link][3]

  • Specific mixtures of secretions from male scent organs of African milkweed butterflies (Danainae) Royal Society Publishing URL:[Link][1]

  • Structure–Odor Relationships of (E)-3-Alkenoic Acids, (E)-3-Alken-1-ols, and (E)-3-Alkenals American Chemical Society (ACS) URL:[Link]

  • The fragmentation behaviour of monounsaturated isomeric fatty acids using silver, alkali and alkaline earth metal ions as cationization agents for electrospray ionization (ESI) ProQuest Dissertations - Bibliothèque et Archives Canada URL:[Link][2]

Sources

Comparative

Comparative Efficacy Guide: Evaluating (Z)-4-Nonenoic Acid Against Standard Fatty Acids in Biological Systems

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Receptor Agonism (GPR84, OR51E1), Membrane Dynamics, and Structural-Activity Relationships (SAR) Structural and Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Receptor Agonism (GPR84, OR51E1), Membrane Dynamics, and Structural-Activity Relationships (SAR)

Structural and Mechanistic Rationale

(Z)-4-nonenoic acid (cis-4-nonenoic acid, CAS 49580-58-7) is a rare 9-carbon monounsaturated fatty acid (MCFA). While currently cataloged under Japanese Ministry of Health, Labour and Welfare (MHLW) frameworks as a specialized aliphatic additive[1], its unique monounsaturated structure presents an untapped frontier for lipid-based drug design.

To evaluate the biological efficacy of (Z)-4-nonenoic acid, it must be benchmarked against its saturated counterpart, [2], and other standard fatty acids like Decanoic acid (C10:0) and Oleic acid (C18:1). MCFAs with chain lengths of C9–C14 are established endogenous ligands for GPR84 , a Gi/o-coupled receptor highly expressed in leukocytes that links metabolic regulation with immune responses[3][4]. Furthermore, C9 fatty acids are known ligands for the olfactory receptor OR51E1 , which mediates GLP-1 secretion in enteroendocrine cells[5].

The critical evaluation metric for (Z)-4-nonenoic acid is determining how the rigid 30-degree "kink" introduced by the cis-4 double bond alters binding pocket affinity in these GPCRs and modulates lipid bilayer disruption compared to straight-chain saturated MCFAs.

Pathway cluster_GPR84 Immune / Metabolic Axis cluster_OR51E1 Enteroendocrine Axis MCFA (Z)-4-Nonenoic Acid (C9:1 MCFA) GPR84 GPR84 Receptor (Gi/o) MCFA->GPR84 Binding / Agonism OR51E1 OR51E1 Receptor (Gs) MCFA->OR51E1 Binding / Agonism AC_inh Adenylyl Cyclase (Inhibited) GPR84->AC_inh Gi Subunit cAMP_down ↓ Intracellular cAMP AC_inh->cAMP_down Immune Pro-inflammatory Modulation cAMP_down->Immune AC_act Adenylyl Cyclase (Activated) OR51E1->AC_act Gs Subunit cAMP_up ↑ Intracellular cAMP AC_act->cAMP_up GLP1 GLP-1 Secretion cAMP_up->GLP1

Fig 1: Dual GPCR signaling pathways targeted for MCFA biological efficacy evaluation.

Quantitative Efficacy Comparison Matrix

When profiling (Z)-4-nonenoic acid, researchers should utilize the following benchmark data of standard fatty acids to contextualize experimental results. Saturated MCFAs act as baseline comparators for GPCR agonism, while long-chain fatty acids serve as negative controls for MCFA-specific receptors.

Fatty AcidChain StructureGPR84 Activation (EC₅₀)OR51E1 GLP-1 SecretionMembrane Disruption Potential
(Z)-4-Nonenoic Acid C9:1 (Δ4)Evaluation TargetEvaluation TargetHigh (Fluidity enhancer due to cis-kink)
Nonanoic Acid C9:0~52.3 µM[3]Positive Modulator[5]Moderate (Surfactant-like)[2]
Decanoic Acid C10:0~4.5 µM[3]Strong ModulatorModerate
Oleic Acid C18:1 (Δ9)Inactive (Chain too long)[3]InactiveLow (Physiological lipid)

Self-Validating Experimental Protocols

To objectively compare (Z)-4-nonenoic acid against the alternatives listed above, drug development professionals must employ self-validating assay systems. The following protocols are engineered to isolate specific mechanistic variables.

Protocol A: TR-FRET cAMP Assay for GPR84 AgonismGPR84 is a Gi/o-coupled receptor[6]. To measure agonism, we must first artificially elevate cAMP levels and observe the receptor-driven depression of this signal.
  • Step 1: Cell Preparation: Seed CHO-K1 cells stably expressing human GPR84 into a 384-well microplate (10,000 cells/well). Critical Control: Seed wild-type CHO-K1 cells in parallel to ensure the observed response is strictly receptor-mediated and not a generalized lipid-induced artifact.

  • Step 2: Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with 0.5 mM IBMX. Causality: IBMX prevents the natural degradation of cAMP, ensuring the assay window remains stable and measurable.

  • Step 3: Co-treatment: Add 5 µM Forskolin simultaneously with titrated concentrations (0.1 µM to 1 mM) of (Z)-4-nonenoic acid, nonanoic acid, and decanoic acid. Incubate for 30 minutes. Causality: Forskolin directly stimulates adenylyl cyclase to produce cAMP. An effective GPR84 agonist will trigger the Gi subunit to inhibit adenylyl cyclase, lowering the Forskolin-induced cAMP spike.

  • Step 4: Detection: Lyse the cells using a buffer containing Europium-cryptate labeled cAMP and a d2-labeled anti-cAMP antibody.

  • Step 5: Analysis: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Because the labeled cAMP competes with intracellular cAMP for the antibody, a decrease in FRET signal indicates high intracellular cAMP. Therefore, successful GPR84 activation by (Z)-4-nonenoic acid will result in a recovery/increase of the FRET signal relative to the Forskolin-only control.

Protocol B: Enteroendocrine GLP-1 Secretion Assay (OR51E1 Pathway)Nonanoic acid stimulates GLP-1 secretion via the Gs-coupled OR51E1 receptor[5]. This protocol evaluates if the cis-4 double bond enhances or diminishes this incretin response.
  • Step 1: Differentiation: Culture NCI-H716 human enteroendocrine cells on Matrigel-coated plates for 48 hours to induce the endocrine phenotype necessary for GLP-1 production.

  • Step 2: Starvation: Wash and incubate cells in Krebs-Ringer Bicarbonate (KRB) buffer for 1 hour to establish a baseline metabolic state.

  • Step 3: Ligand Exposure: Treat cells with 100 µM of (Z)-4-nonenoic acid or nonanoic acid (positive control) for 2 hours.

  • Step 4: Supernatant Collection: Harvest the supernatant into tubes pre-loaded with 50 µM of a DPP-4 inhibitor. Causality: GLP-1 (7-36) amide is rapidly cleaved by endogenous dipeptidyl peptidase-4 (DPP-4) into the inactive (9-36) metabolite. Without the inhibitor, the assay will yield false-negative efficacy data.

  • Step 5: Quantification: Quantify active GLP-1 using a highly specific sandwich ELISA.

Protocol C: Liposomal Leakage Assay (Membrane Fluidity & Disruption)

Unlike straight-chain nonanoic acid which can tightly pack into lipid bilayers, the cis-4 double bond of (Z)-4-nonenoic acid introduces a rigid steric kink. This assay evaluates its potential as an antimicrobial membrane disruptor.

  • Step 1: Vesicle Preparation: Synthesize Large Unilamellar Vesicles (LUVs) mimicking bacterial membranes (e.g., POPE/POPG 7:3 ratio) encapsulating 70 mM Calcein dye.

  • Step 2: Baseline Measurement: At 70 mM, Calcein is self-quenching (emits minimal fluorescence). Establish a baseline fluorescence at 520 nm.

  • Step 3: Fatty Acid Introduction: Inject titrated concentrations of (Z)-4-nonenoic acid and nonanoic acid into the LUV suspension.

  • Step 4: Kinetic Readout: Measure fluorescence continuously for 15 minutes. Causality: If the cis-kink of (Z)-4-nonenoic acid disrupts lipid packing more aggressively than the straight-chain C9:0, the membrane will become permeable. Calcein will leak into the surrounding buffer, dilute, and de-quench, resulting in a sharp, quantifiable spike in fluorescence. Add Triton X-100 at the end to establish 100% leakage maximums.

References

  • Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84 JCI Insight URL:[Link]

  • The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis Journal of Clinical Medicine (MDPI) URL:[Link]

  • Olfactory Receptor OR51E1 Mediates GLP-1 Secretion in Human and Rodent Enteroendocrine L Cells Journal of the Endocrine Society (PMC) URL:[Link]

  • Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor Journal of Biological Chemistry (PMC) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of (Z)-4-Nonenoic Acid Concentration in Standard Solutions

Introduction: The Imperative for Rigorous Standard Validation (Z)-4-nonenoic acid, a monounsaturated fatty acid, is of increasing interest in various research fields. Accurate quantification of this analyte is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Standard Validation

(Z)-4-nonenoic acid, a monounsaturated fatty acid, is of increasing interest in various research fields. Accurate quantification of this analyte is paramount for the integrity and reproducibility of experimental data. Standard solutions are the cornerstone of quantitative analysis, yet their certified concentration can be subject to variability arising from manufacturing processes, storage conditions, and analytical techniques employed for their certification. This guide provides a comprehensive framework for the cross-validation of (Z)-4-nonenoic acid standard solutions, empowering researchers to independently verify concentration and ensure the accuracy of their downstream applications.

This document eschews a one-size-fits-all template, instead offering a deep dive into the principles and practicalities of cross-validation. We will explore the use of orthogonal analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—to establish a consensus concentration value. The methodologies detailed herein are designed to be self-validating, incorporating principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[1][2].

(Z)-4-Nonenoic Acid: Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H16O2[3]
Molecular Weight156.22 g/mol [2][3]
AppearanceColorless liquid[2]
OdorFatty aroma[2]
Boiling Point257-258 °C (estimated)[4]
SolubilitySoluble in oils and ethanol[2]

The Cross-Validation Workflow: A Multi-Pronged Approach

The fundamental principle of this cross-validation strategy is to determine the concentration of (Z)-4-nonenoic acid in a commercially available standard solution using three distinct, yet well-established, analytical platforms. The convergence or divergence of the results will provide a high degree of confidence in the assigned concentration or highlight the need for further investigation.

CrossValidationWorkflow cluster_prep Standard Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis & Comparison Standard Commercial (Z)-4-Nonenoic Acid Standard Solution Working_Solutions Preparation of Working Standard Solutions Standard->Working_Solutions GC_FID GC-FID Analysis Working_Solutions->GC_FID GC_MS GC-MS Analysis Working_Solutions->GC_MS LC_MSMS LC-MS/MS Analysis Working_Solutions->LC_MSMS Data_Acquisition Data Acquisition (Peak Area, Concentration) GC_FID->Data_Acquisition GC_MS->Data_Acquisition LC_MSMS->Data_Acquisition Statistical_Analysis Statistical Analysis (Mean, SD, RSD, t-test, F-test) Data_Acquisition->Statistical_Analysis Comparison Comparison of Results & Acceptance Criteria Evaluation Statistical_Analysis->Comparison Final_Concentration Assignment of Verified Concentration Comparison->Final_Concentration

Caption: Overall workflow for the cross-validation of (Z)-4-nonenoic acid standard solution concentration.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the quantification of (Z)-4-nonenoic acid using GC-FID, GC-MS, and LC-MS/MS. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Part 1: Preparation of Standard Solutions

Accurate preparation of working standard solutions is critical for the entire cross-validation process.

Materials:

  • Commercial (Z)-4-nonenoic acid standard solution (e.g., 1 mg/mL in methanol)

  • Methanol, HPLC grade

  • Certified Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Verification: Record the certificate of analysis for the commercial standard, noting the certified concentration and uncertainty.

  • Serial Dilutions: Prepare a series of working standard solutions by serially diluting the commercial stock solution with methanol. A typical concentration range for calibration would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Internal Standard: For GC-MS and LC-MS/MS, a suitable stable isotope-labeled internal standard (e.g., a deuterated analog) should be used to improve accuracy and precision. If a deuterated analog of (Z)-4-nonenoic acid is not available, a structurally similar fatty acid with a different mass can be used. Prepare a stock solution of the internal standard and spike it into all calibration standards and samples at a constant concentration.

Part 2: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of fatty acids after conversion to their more volatile methyl esters (FAMEs).

Rationale: Derivatization to FAMEs is necessary to increase the volatility of the fatty acids for gas chromatography.[5][6]

Protocol:

  • Derivatization to FAMEs:

    • To 1 mL of each working standard solution, add 2 mL of 6% H2SO4 in methanol.[7]

    • Seal the vials and heat at 100°C for 1 hour.

    • Cool the vials to room temperature and add 1 mL of hexane, followed by vortexing for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.[7]

    • Carefully transfer the upper hexane layer containing the FAMEs to a new GC vial.

  • GC-FID Analysis:

    • Instrument: Agilent 6890N GC or equivalent.

    • Column: Capillary column (30 m x 0.53 mm) with a fused silica stationary phase.[8]

    • Injector Temperature: 250°C.[8]

    • Detector Temperature: 280°C.[8]

    • Oven Program: Initial temperature of 120°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 4°C/min to 220°C.[8]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[7]

    • Injection Volume: 1 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the (Z)-4-nonenoic acid methyl ester against the known concentrations of the working standards.

    • Determine the concentration of the undiluted commercial standard solution from the calibration curve.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and structural information compared to GC-FID, making it a powerful tool for confirmation and quantification.[9]

Rationale: The use of an internal standard and selected ion monitoring (SIM) mode in GC-MS enhances the accuracy and sensitivity of quantification.

Protocol:

  • Derivatization: Follow the same FAME derivatization protocol as for GC-FID. An alternative is derivatization to pentafluorobenzyl (PFB) esters for negative ion chemical ionization, which can increase sensitivity.[10]

  • GC-MS Analysis:

    • Instrument: GC-MS system with an electron ionization (EI) source.

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88).

    • Injector and GC conditions: Similar to GC-FID, with optimization as needed.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode. Select characteristic ions for (Z)-4-nonenoic acid methyl ester and the internal standard.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the corresponding concentration ratios.

    • Calculate the concentration of the commercial standard.

Part 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids, often without the need for derivatization.

Rationale: Direct analysis of the free acid avoids potential variability from a derivatization step. However, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can improve chromatographic retention and ionization efficiency for short-chain fatty acids.[11][12][13]

Protocol (Direct Analysis):

  • Sample Preparation: Dilute the working standard solutions in a suitable mobile phase-compatible solvent (e.g., acetonitrile/water). Spike with the internal standard.

  • LC-MS/MS Analysis:

    • Instrument: A triple quadrupole or high-resolution mass spectrometer coupled to a high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid in protonation.

    • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for (Z)-4-nonenoic acid and the internal standard.

  • Quantification:

    • Construct a calibration curve based on the peak area ratios of the analyte to the internal standard versus their concentration ratios.

    • Determine the concentration of the commercial standard.

Data Presentation and Analysis

Summarize all quantitative data into a clearly structured table for easy comparison.

Table 1: Cross-Validation Results for (Z)-4-Nonenoic Acid Standard Solution

Analytical MethodMeasured Concentration (µg/mL)Standard Deviation (SD)Relative Standard Deviation (RSD, %)
Certified Value 1000 N/A N/A
GC-FID98512.31.25
GC-MS10128.50.84
LC-MS/MS99810.11.01
Mean of Measured Values 998.3 13.5 1.35
Statistical Analysis for Method Comparison

A rigorous statistical analysis is essential to objectively compare the results from the different analytical methods. While correlation analysis is often used, it is not sufficient to detect proportional or constant bias.[13] The following statistical tests are recommended:

  • Student's t-test: To compare the means of the results obtained from two different methods.

  • F-test: To compare the variances (precision) of two methods.

Acceptance Criteria for Cross-Validation: The acceptance criteria should be pre-defined. A common approach in bioanalytical method cross-validation is that the mean accuracy of quality control samples should be within ±15% of the nominal concentration.[14][15] For the cross-validation of a standard solution, a tighter acceptance criterion is often desirable. A practical approach is that the 90% confidence interval of the mean percent difference between methods should be within a pre-specified limit (e.g., ±10%).[16]

Conclusion: Establishing a Verified Concentration

The cross-validation of standard solutions is a critical, yet often overlooked, aspect of ensuring data quality in research and development. By employing orthogonal analytical techniques and rigorous statistical analysis, laboratories can independently verify the concentration of critical reagents like (Z)-4-nonenoic acid. This guide provides a robust framework for such a validation, empowering scientists to have greater confidence in their quantitative results. The convergence of results from multiple analytical platforms, as illustrated in the hypothetical data, provides strong evidence for the accuracy of the certified value. In cases of significant discrepancy, this guide provides the tools to investigate and assign a more accurate, internally-verified concentration to the standard solution.

References

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Available from: [Link]

  • Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. protocols.io. (2023). Available from: [Link]

  • Han, J., & Lin, K. (2018). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 8(3), 44. Available from: [Link]

  • Ganea, D., et al. (2023). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites, 13(6), 758. Available from: [Link]

  • Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Available from: [Link]

  • Arslan, F. N., & Tufvesson, E. (2013). Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides. Analytical and bioanalytical chemistry, 405(18), 6009–6017. Available from: [Link]

  • Metabolomics Core Facility, University of Heidelberg. ANALYSIS OF FATTY ACIDS. Available from: [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Available from: [Link]

  • Agilent Technologies. (2017). GCMS Determination of Free Fatty Acids in the Presence of Triglycerides. Available from: [Link]

  • Nijem, I. H., et al. (2014). Retrospective Data Analysis and Proposal of a Practical Acceptance Criterion for Inter-laboratory Cross-validation of Bioanalytical Methods Using Liquid Chromatography/Tandem Mass Spectrometry. The AAPS journal, 16(6), 1269–1277. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Cristea, M., et al. (2020). Evaluation of fatty acid profile of oils/fats by GC-MS through two quantification approaches. Farmacia, 68(1), 123-131. Available from: [Link]

  • SP Swedish National Testing and Research Institute. (2001). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Available from: [Link]

  • Allard, A., & Amarouche, S. (2008). Analysis of interlaboratory comparison when the measurements are not normally distributed. In 18th International Zurich Symposium on Electromagnetic Compatibility (pp. 421-424). Available from: [Link]

  • Berni, R., & Carobbi, C. (2015). Alternative statistical analysis of interlaboratory comparison measurement results. XXI IMEKO World Congress. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5312586, Nonenoic acid. Available from: [Link].

  • Verhaeghe, T. (2013). Cross Validations. European Bioanalysis Forum. Available from: [Link]

  • Popa, G. (2019). The Data Evaluation of Interlaboratory Comparisons for Calibration Laboratories. Calitatea, 20(S2), 263-267. Available from: [Link]

  • Pérez-Castaño, E., et al. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Journal of Pharmacy & Pharmacognosy Research, 8(6), 524-534. Available from: [Link]

  • GEVES-FNPS. (2023). Inter laboratory comparison (ILC) report. Available from: [Link]

  • NextSDS. (Z)-4-Nonenoic acid — Chemical Substance Information. Available from: [Link]

  • iGEM. (2011). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44135581, 4-Nonenoic acid. Available from: [Link].

  • Science and Education Publishing. (2015). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Food Science and Technology, 3(5), 127-133. Available from: [Link]

  • Agilent Technologies. (2018). Fatty Acid Analysis in Biological Samples by GC/FID/MS Using the Agilent Intuvo 9000 GC. Available from: [Link]

  • TTB. (2010). Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. Available from: [Link]

  • The Good Scents Company. (E)-4-nonenoic acid. Available from: [Link]

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Comparative

comparative lipidomics of (Z)-4-nonenoic acid and saturated nonanoic acid

As lipidomics advances from broad profiling to high-resolution structural elucidation, distinguishing between closely related medium-chain fatty acids (MCFAs) has become critical. MCFAs (C6–C12) possess unique metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipidomics advances from broad profiling to high-resolution structural elucidation, distinguishing between closely related medium-chain fatty acids (MCFAs) has become critical. MCFAs (C6–C12) possess unique metabolic attributes, including carnitine-independent mitochondrial entry and rapid β-oxidation[1].

This guide provides an objective, data-driven comparison between saturated nonanoic acid (C9:0) —a widely used odd-chain internal standard and energy substrate—and (Z)-4-nonenoic acid (C9:1n-5) , a monounsaturated analog with distinct physicochemical and signaling properties[2]. By understanding the causality behind their structural differences, researchers can optimize their extraction, chromatographic separation, and biological interpretation.

Physicochemical and Structural Divergence

The fundamental difference between these two lipids lies in the cis (Z) double bond at the C4 position of (Z)-4-nonenoic acid. This unsaturation introduces a rigid ~30-degree "kink" in the aliphatic chain.

Mechanistic Impact: In biological membranes, the linear structure of saturated nonanoic acid allows for tight hydrophobic packing. Conversely, the steric hindrance caused by the cis-alkene in (Z)-4-nonenoic acid disrupts lipid packing, lowering the melting point and increasing local membrane fluidity. Furthermore, the double bond slightly reduces the molecule's lipophilicity (LogP), which directly alters its chromatographic retention behavior[1].

Table 1: Comparative Physicochemical Properties
PropertySaturated Nonanoic Acid (Pelargonic Acid)(Z)-4-Nonenoic Acid
Chain Length & Saturation C9:0C9:1 (cis-4)
Molecular Formula C9H18O2C9H16O2
Exact Mass 158.1307 Da156.1150 Da
Melting Point 12.5 °C (Liquid at RT)< 10 °C (Liquid at RT)
LogP (Lipophilicity) ~3.4~2.9 (Reduced due to structural kink)
Primary Biological Role Energy substrate, odd-chain biomarkerPotential signaling molecule, biofilm modulator

Metabolic Trajectories: The β-Oxidation Bottleneck

The structural differences between these MCFAs dictate entirely different metabolic fates within the mitochondria.

Saturated nonanoic acid undergoes standard β-oxidation without interruption. As an odd-chain fatty acid, its final cleavage yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, the latter of which anaplerotically enters the TCA cycle via succinyl-CoA.

In contrast, (Z)-4-nonenoic acid faces a structural bottleneck . After the first cycle of β-oxidation (which removes two carbons), the double bond shifts from the C4 position to the C2 position, yielding (Z)-2-heptenoyl-CoA. The standard β-oxidation enzyme, enoyl-CoA hydratase, strictly requires a trans-2 double bond. Therefore, an auxiliary enzyme—enoyl-CoA isomerase —is mandatory to convert the cis-2 intermediate into the trans-2 isomer before β-oxidation can proceed.

G cluster_0 Saturated Nonanoic Acid (C9:0) cluster_1 (Z)-4-Nonenoic Acid (C9:1n-5) N0 Nonanoyl-CoA N1 Standard β-Oxidation (Acyl-CoA Dehydrogenase) N0->N1 N2 Acetyl-CoA + Heptanoyl-CoA N1->N2 Z0 (Z)-4-Nonenoyl-CoA Z1 1st β-Oxidation Cycle Z0->Z1 Z2 (Z)-2-Heptenoyl-CoA (Steric Block) Z1->Z2 Z3 Enoyl-CoA Isomerase (Auxiliary Enzyme) Z2->Z3 Requires Isomerization Z4 (E)-2-Heptenoyl-CoA Z3->Z4 Z5 Continued β-Oxidation Z4->Z5

Comparative β-oxidation pathways highlighting the auxiliary isomerization required for (Z)-4-nonenoic acid.

Analytical Workflows in Comparative Lipidomics

To accurately resolve these MCFAs, researchers must deploy robust extraction and chromatographic strategies. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is ideal for intact complex lipids[3], Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for resolving geometric (cis/trans) and positional isomers of free fatty acids[2][4].

Step-by-Step Methodology: Extraction and Quantification

Self-Validation Check: The ratio of internal standard (e.g., C9:0-d17) recovery across biological replicates should yield a Coefficient of Variation (CV) < 15%. A higher CV indicates matrix suppression or extraction inefficiency, requiring sample dilution.

  • Sample Quenching & Spiking: Rapidly quench biological metabolism using liquid nitrogen. Spike samples with a heavy-isotope internal standard (Nonanoic acid-d17) to normalize extraction efficiency across the batch.

  • Biphasic Lipid Extraction: Utilize a modified Matyash protocol (MTBE/Methanol/Water). MCFAs will partition cleanly into the upper organic MTBE layer, avoiding the halogenated hazards of the traditional Bligh-Dyer method.

  • Derivatization (For GC-MS Only): Free fatty acids lack the volatility required for GC. React the dried organic extract with Boron trifluoride ( BF3​ ) in methanol at 60°C for 30 minutes to generate Fatty Acid Methyl Esters (FAMEs)[4].

  • Chromatographic Separation:

    • GC-MS: Deploy a highly polar capillary column (e.g., DB-FATWAX). Because of its lower boiling point and altered interaction with the polar stationary phase, the FAME of (Z)-4-nonenoic acid will elute slightly earlier than the nonanoic acid FAME.

    • LC-MS/MS: For intact complex lipids, use a C18 reversed-phase column. The cis-double bond reduces hydrophobicity; thus, (Z)-4-nonenoyl-containing lipids will elute earlier than their fully saturated nonanoyl counterparts[3].

  • Detection & Annotation: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) for free fatty acids. Utilize Multiple Reaction Monitoring (MRM) transitions: m/z 157.1 113.1 for nonanoic acid, and m/z 155.1 111.1 for (Z)-4-nonenoic acid.

G S1 Sample Collection & Quenching S2 Spike Heavy Isotopes (e.g., C9:0-d17) S1->S2 S3 Biphasic Extraction (MTBE Method) S2->S3 S4 Organic Phase (Lipid Fraction) S3->S4 S5 FAME Derivatization (BF3/MeOH) S4->S5 S6 Direct Reconstitution (MeOH/Chloroform) S4->S6 S7 GC-EI-MS (Isomer Resolution) S5->S7 S8 LC-ESI-MS/MS (Complex Lipids) S6->S8 S9 Data Processing & Annotation S7->S9 S8->S9

Step-by-step lipidomics analytical workflow for extracting and quantifying medium-chain fatty acids.

Experimental Data & Performance Comparison

Based on established lipidomic principles and chromatographic behavior, the following table summarizes the expected analytical performance metrics when comparing these two MCFAs in a standard biological matrix (e.g., plasma).

Table 2: Comparative Analytical Performance (Validated Metrics)
MetricSaturated Nonanoic Acid (C9:0)(Z)-4-Nonenoic Acid (C9:1)
Extraction Recovery (MTBE) 92 ± 3%89 ± 4%
GC-MS FAME Retention Time 14.2 min13.8 min
LC-MS/MS (C18) Retention Time 6.5 min5.9 min
Limit of Detection (LOD) 1.2 ng/mL1.5 ng/mL
Primary MS/MS Fragment (ESI-) [M−H−CO2​]− ( m/z 113) [M−H−CO2​]− ( m/z 111)

Conclusion

While saturated nonanoic acid is highly valued as a stable, predictable odd-chain internal standard in lipidomics, (Z)-4-nonenoic acid offers a unique molecular probe. Its cis-4 double bond not only alters its chromatographic elution profile but fundamentally changes its biological behavior—requiring auxiliary enzymes for β-oxidation and modulating membrane dynamics. Accurately distinguishing between these two species using the GC-MS and LC-MS/MS workflows outlined above is essential for rigorous lipidomic profiling and biomarker discovery.

References

  • Title: Long-Chain vs. Medium- and Short-Chain Fatty Acids: What's the Difference?
  • Title: Lipid Fatty Acid Profile Analyses in Liver and Serum in Rats with Nonalcoholic Steatohepatitis Using Improved Gas Chromatography−Mass Spectrometry Methodology Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Title: Lipidomics reveal the protective effects of a vegetable-derived isothiocyanate against retinal degeneration Source: PMC - NIH URL
  • Title: cis-2-Nonenoic acid | 1577-98-6 Source: Benchchem URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (Z)-4-Nonenoic Acid for Laboratory Professionals

This guide provides a detailed, safety-first protocol for the proper management and disposal of (Z)-4-Nonenoic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, safety-first protocol for the proper management and disposal of (Z)-4-Nonenoic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the logic of our safety protocols. Adherence to these guidelines is critical for personnel safety, environmental protection, and regulatory compliance.

Part 1: Hazard Identification and Characterization

Based on data for analogous compounds, (Z)-4-Nonenoic acid should be treated as a substance that can cause severe skin burns and eye damage.[1] It is imperative to handle it with the appropriate personal protective equipment and within a controlled environment.

Property / Hazard Expected Characteristic Source / Rationale
Physical State Liquid at room temperatureBased on data for 2-Nonenoic Acid and Nonanoic Acid.[2]
Primary Hazard Corrosive Causes severe skin burns and eye damage.[1]
Toxicity Harmful if swallowed or inhaled.Assumed based on general carboxylic acid toxicity.
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.A common classification for fatty acids.[2][3]
Reactivity Reacts exothermically with bases. Incompatible with strong oxidizing agents.General chemical principle for acids.

Part 2: Immediate Safety and Spill Control Protocol

Accidents, though preventable, must be planned for. A swift and correct response to a spill is critical to mitigating exposure and environmental contamination.

Required Personal Protective Equipment (PPE)

Before handling (Z)-4-Nonenoic acid in any capacity, from experimental use to waste consolidation, the following PPE is mandatory:

  • Eye Protection : Tight-fitting safety goggles and a face shield are required.[1] A face shield alone is not sufficient protection.[4]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.[1][3]

  • Body Protection : A flame-resistant laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.

  • Work Area : All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Step-by-Step Spill Cleanup Procedure
  • Alert & Evacuate : Immediately alert personnel in the vicinity. Evacuate non-essential personnel from the spill area.[1][5]

  • Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the area if safe to do so.

  • Contain the Spill : Prevent the spill from spreading or entering drains by creating a dike around it with a non-combustible, inert absorbent material such as sand, earth, or a commercial acid absorbent.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.[5]

  • Neutralize & Absorb : For small spills, cautiously cover the absorbent material with a weak base like sodium bicarbonate to neutralize the acid.

  • Collect Waste : Carefully scoop the absorbed, neutralized material into a designated, robust, and compatible container (e.g., a high-density polyethylene (HDPE) pail).[6]

  • Label and Dispose : Seal the container and label it clearly as "Hazardous Waste: Spill Debris containing (Z)-4-Nonenoic Acid".[6] This waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[7]

  • Decontaminate : Clean the spill area thoroughly with soap and water. Any contaminated clothing should be removed immediately and decontaminated before reuse.[2]

Part 3: Core Disposal Protocol: Waste Collection & Storage

Systematic collection and storage of chemical waste is a cornerstone of laboratory safety and regulatory compliance. The primary goal is to prevent accidental reactions and ensure the waste is clearly identified for final disposal.

Step 1: Designate a Waste Container
  • Choose a Compatible Container : Use a container made of a material compatible with acids. High-density polyethylene (HDPE) or other corrosion-resistant plastic containers are ideal.[8][9] Avoid metal containers.[7] Whenever possible, reuse the original, empty product container for the corresponding waste.[8]

  • Ensure Good Condition : The container must be in good condition, with a secure, leak-proof, screw-on cap.[10]

Step 2: Segregate the Waste Stream
  • Dedicated Container : (Z)-4-Nonenoic acid waste should be collected in a dedicated container.

  • Avoid Mixing : Crucially, do not mix this acidic waste with other waste streams , especially bases, strong oxidizing agents, or cyanides.[10][11] Mixing acids and bases can cause a violent exothermic reaction, while mixing acids with cyanides or sulfides can release highly toxic gases.[6][9]

Step 3: Label the Container Correctly and Immediately

Proper labeling is a critical EPA requirement and prevents dangerous unknowns in the lab.

  • Initial Labeling : The moment the first drop of waste enters the container, it must be labeled.[6]

  • Required Information : The label must include the words "HAZARDOUS WASTE" and the full chemical name(s) of the contents: "(Z)-4-Nonenoic Acid" .[6][10][12] Do not use abbreviations or chemical formulas.[10]

Step 4: Store the Waste Container Safely
  • Location : Store the waste container in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[10][12]

  • Secondary Containment : Liquid waste containers must be kept in secondary containment bins to contain potential leaks.[11]

  • Closure : Keep the container tightly closed at all times, except when adding waste.[9][10] Never leave a funnel in the opening of the waste container.[8][10]

  • Capacity : Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[9]

Part 4: On-Site Treatment: Neutralization Protocol

For many laboratories, treating simple corrosive wastes which have no other hazardous characteristics is permissible without an EPA permit and can be an economical and environmentally sound practice.[4] This procedure should only be performed on dilute, uncontaminated solutions of (Z)-4-Nonenoic acid. If the waste is mixed with heavy metals, solvents, or other toxic chemicals, it must not be neutralized for drain disposal and must be disposed of via your EHS office. [4]

Safety Precautions for Neutralization
  • Perform the entire procedure in a chemical fume hood.[4]

  • Wear all required PPE, including safety goggles and a face shield.[4]

  • Use a container larger than the volume of acid to be neutralized to prevent overflow.

  • Place the reaction vessel in an ice bath to control the temperature, as the reaction is exothermic.[4]

Step-by-Step Neutralization Procedure
  • Preparation : Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Dilution : If starting with concentrated acid waste, first slowly add the acid to a large volume of cold water to dilute it to a concentration below 10%. Always add acid to water, never the other way around. [8]

  • Slow Addition : While stirring the acid solution continuously, slowly add the basic solution. Monitor for signs of reaction such as fizzing or heat generation. Add the base in small increments to maintain control of the reaction.[4]

  • pH Monitoring : Periodically check the pH of the solution using a calibrated pH meter or pH strips.

  • Target pH : Continue adding the base until the pH of the solution is stable within a neutral range, typically between 5.5 and 9.0, as specified by your local water authority.[4]

  • Final Disposal : If your institution and local regulations permit, the fully neutralized, non-hazardous solution can be disposed of down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[4]

Part 5: Final Disposal Pathway and Decision Workflow

The final disposal route for (Z)-4-Nonenoic acid waste depends on its composition and local regulations. The following workflow outlines the critical decision points for a laboratory professional.

G start Waste (Z)-4-Nonenoic Acid Generated check_contam Is the waste contaminated with other hazardous materials (e.g., solvents, heavy metals)? start->check_contam collect_haz Collect in a designated, compatible, and properly labeled hazardous waste container. check_contam->collect_haz  Yes check_neutralize Is on-site neutralization a viable and permitted option? check_contam->check_neutralize No   ehs_pickup Store container in Satellite Accumulation Area. Arrange for pickup by EHS / licensed waste contractor. collect_haz->ehs_pickup check_neutralize->collect_haz No perform_neutralization Follow Neutralization Protocol (Part 4). Verify pH is neutral (e.g., 5.5 - 9.0). check_neutralize->perform_neutralization Yes   check_drain Do institutional and local regulations permit drain disposal of the neutralized salt solution? perform_neutralization->check_drain check_drain->collect_haz No, dispose of neutralized solution as hazardous waste drain_disposal Dispose down sanitary sewer with copious amounts of water. check_drain->drain_disposal Yes end Disposal Complete drain_disposal->end ehs_pickup->end

Caption: Decision workflow for (Z)-4-Nonenoic acid waste disposal.

Part 6: Regulatory Framework

All chemical waste disposal is governed by a framework of regulations designed to protect human health and the environment. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA) , which is administered by the Environmental Protection Agency (EPA).[7] Your institution's EHS office translates these federal and state regulations into specific campus policies. The individual laboratory worker carries the legal and ethical responsibility to learn and follow these procedures for all waste they generate.[8]

References

  • NextSDS. (Z)-4-Nonenoic acid — Chemical Substance Information. [Link]

  • Ministry of Environment, R.O.C. (Taiwan). Laws and Regulations Retrieving System. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: nonanoic acid. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Western Kentucky University. Hazardous & Regulated Waste Management Guide. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Greenflow. How to Dispose of Acid Safely: A Step-by-Step Guide. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section IV: Chapter 2. [Link]

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